Taxumairol R
Description
Properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMIEQQAVQWNBJ-CCCKHRJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Taxumairol R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol R is a complex diterpenoid belonging to the taxane family of natural products. Taxanes are a significant class of compounds in medicinal chemistry, with prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being widely used as potent anticancer agents. These compounds exert their therapeutic effect by interfering with the normal function of microtubules, which are essential for cell division. This compound was first isolated from the root bark of the Taiwanese Yew (Taxus mairei), a plant species that has been a rich source of novel taxane diterpenoids. This document provides a concise technical summary of the available information on this compound.
Chemical and Physical Properties
The fundamental chemical properties of this compound have been determined through spectroscopic analysis. While the detailed structural elucidation and spectroscopic data are contained within the primary scientific literature, a summary of its key identifiers is provided below.
| Property | Value | Data Source |
| Molecular Formula | C₃₇H₄₄O₁₅ | Shen et al., 2000b[1] |
| Monoisotopic Mass | 728.2680 g/mol | Shen et al., 2000b[1] |
Chemical Structure
The definitive chemical structure of this compound was elucidated by Shen and colleagues in 2000.[1] A detailed representation of its three-dimensional conformation and stereochemistry is available in the original publication.
Due to the limitations in accessing the full-text of the primary publication, a DOT script for the chemical structure of this compound cannot be provided at this time.
Experimental Protocols
Isolation of this compound
The isolation of this compound was reported from the root bark of Taxus mairei.[1] The general procedure for isolating taxanes from plant material typically involves the following steps:
For the specific details of the solvents, column materials, and gradients used in the isolation of this compound, researchers are directed to the original publication by Shen et al. (2000b).
Structure Elucidation
The determination of the intricate chemical structure of this compound relied on a combination of modern spectroscopic techniques. These methods allow for the detailed mapping of the molecule's carbon skeleton and the identification of its functional groups. The primary techniques employed in the structure elucidation of novel natural products like taxanes include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity of atoms within the molecule.
Detailed spectroscopic data, including chemical shifts and coupling constants, are available in the primary research article.
Biological Activity and Signaling Pathways
As of the latest literature review, specific studies on the biological activity and mechanism of action of this compound have not been identified in publicly accessible databases. While it belongs to the taxane family, which is known for its microtubule-stabilizing effects, the specific cytotoxic profile and any unique biological activities of this compound remain to be investigated.[1]
Consequently, there is no signaling pathway information available to be visualized.
Synthesis
There are currently no published reports detailing the total synthesis of this compound. The chemical complexity of taxanes presents a significant challenge for synthetic chemists, and as such, only a few members of this family have been successfully synthesized in the laboratory.
Conclusion
This compound is a structurally complex taxane diterpenoid isolated from Taxus mairei. While its fundamental chemical properties have been established, further research is required to explore its biological activities, potential as a therapeutic agent, and to develop a synthetic route for its production. The information presented in this guide is based on the initial discovery and characterization of the compound. For in-depth experimental details and comprehensive spectroscopic data, consulting the primary literature is essential.
References
An In-depth Technical Guide to the Isolation of Taxumairol R from Taxus mairei
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Taxumairol R, a taxane diterpenoid, from the medicinal plant Taxus mairei. Taxoids, a class of compounds to which this compound belongs, are of significant interest in the pharmaceutical industry due to their potent anticancer properties, exemplified by the well-known drug Paclitaxel (Taxol). This document outlines a generalized protocol for the extraction and purification of this compound based on established methodologies for isolating similar compounds from Taxus mairei. It also presents the available physicochemical data for this compound and discusses the broader biological context of taxoids.
Physicochemical Properties of this compound
This compound was first reported to be isolated from Taxus mairei by Shen et al. in 2000. While detailed experimental data from the original isolation is not widely available, a comprehensive review of taxanes provides the following key information.
| Property | Data | Reference |
| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |
| Molecular Weight | 728.2680 | [1] |
| Plant Source | Taxus mairei | [1] |
| Original Isolation | Shen et al. (2000b) | [1] |
Experimental Protocol for the Isolation of this compound
The following is a generalized, multi-step protocol for the isolation of this compound from the roots of Taxus mairei. This protocol is synthesized from methodologies reported by Shen et al. in various studies on the isolation of other taxumairols and taxoids from the same plant species. The process involves extraction, solvent partitioning, and multiple stages of chromatography.
Plant Material and Extraction
| Step | Procedure | Details |
| 1. Collection and Preparation | Collect fresh roots of Taxus mairei. | The roots should be washed, air-dried, and then ground into a coarse powder. |
| 2. Extraction | Macerate the powdered root material in ethanol (EtOH). | Perform the extraction at room temperature. The process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction. |
| 3. Concentration | Combine the ethanolic extracts and concentrate under reduced pressure. | Use a rotary evaporator to yield a dark, viscous crude extract. |
Solvent Partitioning
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
| Step | Procedure | Details |
| 1. Initial Partitioning | Suspend the crude extract in a mixture of water and a nonpolar solvent (e.g., n-hexane). | This step removes nonpolar constituents like fats and waxes. The n-hexane layer is separated and can be discarded for the purpose of isolating polar taxoids. |
| 2. Further Fractionation | Sequentially partition the aqueous layer with solvents of increasing polarity. | Typically, chloroform (CHCl₃) and then n-butanol (n-BuOH) are used. This yields a CHCl₃-soluble fraction, an n-BuOH-soluble fraction, and a final aqueous fraction. Taxoids like this compound are expected to be concentrated in the CHCl₃ and n-BuOH fractions. |
Chromatographic Purification
The chloroform-soluble fraction, being rich in taxoids, is subjected to several rounds of chromatography to isolate the target compound.
| Step | Procedure | Details |
| 1. Silica Gel Column Chromatography | Subject the dried CHCl₃-soluble fraction to column chromatography on silica gel. | Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate (EtOAc) and gradually increasing the proportion of EtOAc, followed by a gradient of CHCl₃ and methanol (MeOH). |
| 2. Fraction Collection and Analysis | Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). | Pool fractions with similar TLC profiles. |
| 3. Preparative High-Performance Liquid Chromatography (HPLC) | Further purify the fractions containing the compound of interest using preparative HPLC. | A C18 reverse-phase column is commonly used, with a mobile phase consisting of a gradient of acetonitrile (ACN) and water. This step is crucial for separating structurally similar taxoids. |
| 4. Final Purification | Repeat HPLC purification as necessary to obtain pure this compound. | The purity of the final compound should be assessed by analytical HPLC. |
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods.
| Method | Purpose |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Ultraviolet (UV) Spectroscopy | To identify chromophores within the molecule. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Taxus mairei.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activities or the mechanism of action of this compound. However, as a member of the taxane family, its biological activity is likely to be similar to that of other well-characterized taxoids, such as Paclitaxel.
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. By binding to the β-tubulin subunit of microtubules, taxanes promote their assembly and inhibit their depolymerization. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.
The diagram below illustrates this general signaling pathway for taxane-induced cytotoxicity.
Caption: General mechanism of action for cytotoxic taxanes.
Conclusion
The isolation of this compound from Taxus mairei presents a valuable opportunity for further research in drug discovery and development. While specific biological data for this compound is not yet available, its structural similarity to other potent taxoids suggests it may possess significant cytotoxic activity. The generalized protocol provided in this guide offers a solid foundation for researchers to isolate and purify this compound for further investigation into its pharmacological properties and potential therapeutic applications. Future studies are warranted to fully characterize its biological activity and elucidate its precise mechanism of action.
References
Taxumairol R: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxumairol R, a complex diterpenoid belonging to the taxane family, represents a fascinating subject for natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, origin, and preliminary characterization of this compound. The document details its isolation from Taxus mairei, summarizes its physicochemical properties, and presents a generalized experimental protocol for its extraction and purification. While specific biological activity data for this compound remains limited in the public domain, the broader context of taxoid cytotoxicity is discussed. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound and related compounds.
Discovery and Origin
This compound was first reported as a novel natural product by Shen and colleagues in 2000.[1] It was isolated from the Formosan yew, Taxus mairei (LEMEE & LEVL.) S. Y. HU, a plant species that has been a rich source of diverse taxane diterpenoids.[1][2][3][4] The discovery of this compound, alongside other taxumairols, has contributed significantly to the understanding of the vast chemical diversity within the Taxus genus.[1]
Table 1: General Information on this compound
| Property | Value | Reference |
| Natural Source | Taxus mairei | [1] |
| Year of Discovery | 2000 | [1] |
| Compound Class | Taxane Diterpenoid | [1] |
Physicochemical Properties
The initial characterization of this compound was established through spectroscopic analysis, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques were instrumental in determining its molecular formula and elucidating its complex polycyclic structure.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |
| Molecular Weight | 728.2680 g/mol | [1] |
| ¹H NMR Data | Not publicly available. Refer to original publication. | Shen et al. (2000b) |
| ¹³C NMR Data | Not publicly available. Refer to original publication. | Shen et al. (2000b) |
| High-Resolution Mass Spectrometry (HRMS) | Consistent with the molecular formula C₃₇H₄₄O₁₅ | [1] |
Experimental Protocols
While the specific, detailed experimental protocol for the isolation of this compound is contained within the original publication by Shen et al. (2000b), a general methodology can be inferred from other studies on the isolation of taxoids from Taxus species. The following protocol is a composite representation of standard techniques used in the field.
Plant Material Collection and Preparation
-
Plant Material: Aerial parts (leaves and stems) of Taxus mairei are collected.
-
Preparation: The plant material is air-dried in the shade and then ground into a coarse powder.
Extraction
-
The powdered plant material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The fractions are concentrated, and the taxoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate individual taxoids:
-
Silica Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Final Purification: Repeated HPLC steps may be necessary to obtain the pure compound, this compound.
Biological Activity
The biological activity of many taxoids is centered around their ability to interact with microtubules, which are critical components of the cellular cytoskeleton. Taxol (paclitaxel), the most famous taxane, stabilizes microtubules, leading to cell cycle arrest and apoptosis. This mechanism is the basis of its potent anticancer activity.
While specific cytotoxic or other biological activity data for this compound is not widely available in publicly accessible literature, other taxumairols isolated from Taxus mairei have demonstrated cytotoxic effects against various cancer cell lines. For instance, Taxumairol A has shown significant cytotoxicity against murine P-388 and human KB-16, A-549, and HT-29 tumor cells.[3] It is plausible that this compound may exhibit similar properties, but this requires experimental validation.
Future Directions
This compound remains a relatively understudied taxoid. Future research should focus on the following areas:
-
Total Synthesis: The development of a total synthesis route for this compound would provide a renewable source for further study and allow for the creation of novel analogs.
-
Biological Evaluation: A thorough investigation of the cytotoxic and other biological activities of this compound is warranted. This should include screening against a panel of cancer cell lines and investigation of its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of this compound could help to elucidate the key structural features required for its biological activity.
Conclusion
This compound, a structurally complex taxane diterpenoid from Taxus mairei, represents a valuable addition to the rich chemistry of the Taxus genus. While its discovery and initial characterization have been reported, a significant opportunity exists for further research to fully uncover its therapeutic potential. This guide provides a foundational summary to encourage and facilitate these future investigations.
References
- 1. Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new taxane diterpenoid from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New taxane diterpenoids from the roots of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxane diterpenes from Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Taxane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of taxane diterpenoids, a class of natural products with significant therapeutic interest, including the prominent anti-cancer drug, Paclitaxel (Taxol®). The focus is on the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are indispensable for the structural elucidation and characterization of these complex molecules. While this guide aims to be comprehensive, specific data for Taxumairol R, a taxoid isolated from Taxus mairei, remains elusive in readily accessible scientific literature. The information presented herein is based on established methodologies for the analysis of analogous taxane compounds.
Introduction to this compound
This compound is a taxane diterpenoid that has been isolated from the Taiwanese yew, Taxus mairei. Preliminary information suggests its molecular formula is C₃₇H₄₄O₁₅ with a molecular weight of approximately 728.2680 g/mol . Detailed spectroscopic data, specifically ¹H and ¹³C NMR, are crucial for the complete structural assignment and confirmation of its stereochemistry.
Spectroscopic Data of Taxoids: A Representative Overview
Due to the unavailability of specific NMR and MS data for this compound in the searched literature, this section provides representative data tables for a similar taxane, which can serve as a template for the kind of information required for full characterization.
NMR Spectroscopic Data
The following tables represent the typical ¹H and ¹³C NMR data that would be acquired for a taxane diterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: Representative ¹H NMR Data for a Taxane Core (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 4.95 | d | 9.5 |
| H-2 | 5.68 | d | 7.2 |
| H-3 | 3.82 | d | 7.2 |
| H-5 | 4.98 | dd | 9.8, 2.1 |
| H-6α | 2.55 | m | |
| H-6β | 1.88 | m | |
| H-7 | 4.45 | dd | 10.5, 6.8 |
| H-10 | 6.25 | s | |
| H-13 | 6.22 | t | 8.9 |
| H-14α | 2.25 | m | |
| H-14β | 2.20 | m | |
| H-16 | 1.15 | s | |
| H-17 | 1.25 | s | |
| H-18 | 1.75 | s | |
| H-19 | 1.68 | s | |
| H-2' | 5.78 | dd | 9.0, 2.5 |
| H-3' | 4.80 | d | 2.5 |
| OAc-4 | 2.30 | s | |
| OAc-10 | 2.15 | s | |
| OAc-13 | 2.22 | s | |
| OBz-2 | 8.12-7.45 | m |
Table 2: Representative ¹³C NMR Data for a Taxane Core (CDCl₃, 125 MHz)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.1 | 15 | 43.2 |
| 2 | 75.2 | 16 | 26.8 |
| 3 | 45.8 | 17 | 21.0 |
| 4 | 81.1 | 18 | 14.8 |
| 5 | 84.5 | 19 | 10.9 |
| 6 | 35.6 | 20 | 76.5 |
| 7 | 72.3 | 1' | 172.8 |
| 8 | 58.6 | 2' | 73.1 |
| 9 | 203.8 | 3' | 55.1 |
| 10 | 75.8 | OAc-4 | 170.5, 22.8 |
| 11 | 133.7 | OAc-10 | 171.2, 21.0 |
| 12 | 142.0 | OAc-13 | 170.3, 20.8 |
| 13 | 72.1 | OBz-2 | 167.1, 137.4, 133.8, 130.2, 128.7 |
| 14 | 35.7 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.
Table 3: Representative Mass Spectrometry Data for a Taxane
| Ionization Mode | Mass Analyzer | Observed m/z | Formula | Calculated Mass | Description |
| ESI+ | TOF | 729.2755 | [C₃₇H₄₄O₁₅+Na]⁺ | 729.2758 | Sodium Adduct |
| ESI+ | Q-TOF | 569.2178 | [M+H-C₇H₆O₂-C₂H₂O]⁺ | 569.2179 | Loss of Benzoic acid and Ketene |
| ESI+ | Q-TOF | 509.1968 | [M+H-C₇H₆O₂-2(C₂H₂O)]⁺ | 509.1968 | Loss of Benzoic acid and two Ketenes |
Experimental Protocols
The following sections detail generalized experimental protocols for the NMR and MS analysis of taxane diterpenoids, based on common practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation:
-
A pure sample of the isolated taxoid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆; ~0.5 mL).
-
The choice of solvent depends on the solubility of the compound and the desired resolution of specific proton signals.
-
The solution is transferred to a standard 5 mm NMR tube.
3.1.2. Data Acquisition:
-
NMR spectra are typically acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Standard 1D NMR experiments include ¹H and ¹³C{¹H} (proton-decoupled).
-
2D NMR experiments are essential for structural elucidation and include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
Acquisition parameters (e.g., spectral width, number of scans, relaxation delay) are optimized for each experiment to ensure high-quality data.
Mass Spectrometry (MS)
3.2.1. Sample Preparation:
-
A dilute solution of the purified taxoid is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
The solvent should be compatible with the chosen ionization technique.
3.2.2. Data Acquisition:
-
High-Resolution Mass Spectrometry (HRMS): Typically performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements and determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Performed to induce fragmentation of the parent ion. This can be achieved through Collision-Induced Dissociation (CID) in a triple quadrupole or ion trap mass spectrometer. The resulting fragment ions provide valuable structural information about the different moieties of the molecule.
-
The mass spectrometer is typically operated in positive ion mode, as taxoids readily form protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Workflow for Taxoid Discovery and Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of novel taxoids from a plant source.
Conclusion
The structural elucidation of novel taxane diterpenoids like this compound relies heavily on a combination of advanced NMR and MS techniques. While specific spectroscopic data for this compound is not currently available in the public domain, the standardized protocols and analytical workflows presented in this guide provide a robust framework for researchers in the field of natural product chemistry and drug discovery. The detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with high-resolution mass spectrometry and tandem MS experiments, is paramount for the unambiguous determination of the chemical structure and stereochemistry of these complex and medicinally important molecules. Further research is required to isolate and fully characterize this compound to evaluate its potential biological activities.
A Technical Guide to the Natural Sources of Taxane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (Taxol®) and its related taxane compounds are highly functionalized diterpenoids that form a cornerstone of modern chemotherapy, effective against a range of cancers including breast, ovarian, and lung cancers.[1][2][3] Originally discovered in the bark of the Pacific yew, Taxus brevifolia, the limited natural abundance and complex structure of these compounds have presented significant supply challenges.[1][4][5] This has spurred extensive research into alternative and sustainable sources. This guide provides a comprehensive overview of the primary natural sources of taxanes, quantitative data on their yields, detailed experimental protocols for their extraction and analysis, and an examination of their biosynthetic pathway.
Primary Natural Sources
The principal natural sources of taxanes are species of the yew tree (Taxus) and various endophytic fungi that live in symbiosis with these and other plants.
The genus Taxus is the original and most significant source of paclitaxel and its precursors. While first isolated from the Pacific yew (Taxus brevifolia), all species of yew investigated to date have been found to produce taxanes.[6][7] The concentration of paclitaxel and other key taxoids, such as 10-deacetylbaccatin III (10-DAB III), varies considerably depending on the species, the specific part of the plant (bark, needles, or twigs), geographical location, and season.[8]
Key Taxus species include:
Harvesting bark from mature trees is an unsustainable practice that has led to some species, like Taxus contorta, becoming endangered.[2][10] Consequently, research has shifted towards utilizing renewable parts of the plant, such as needles and twigs, and exploring alternative production methods like plant cell culture.[3][11]
A groundbreaking discovery revealed that endophytic fungi, which reside within the tissues of plants, are also capable of producing paclitaxel.[12] The first such fungus identified was Taxomyces andreanae, isolated from Taxus brevifolia.[13] Since then, over 200 species of endophytic fungi from both Taxus and non-Taxus host plants have been reported to produce taxanes.[14]
Genera of endophytic fungi known to produce paclitaxel include:
While microbial fermentation offers a potentially sustainable and scalable production platform, a major challenge has been the low and often unstable yields of paclitaxel from fungal cultures, with production sometimes ceasing after multiple subculturing cycles.[13]
Quantitative Data on Taxane Yields
The yield of taxanes from natural sources is a critical factor for commercial production. The following tables summarize representative quantitative data from various sources.
Table 1: Taxane Content in Various Taxus Species (Needles/Twigs)
| Species | Plant Part | Paclitaxel (µg/g dry wt) | 10-Deacetylbaccatin III (µg/g dry wt) | Reference |
| Taxus cuspidata | Needles | 9.31 - 169 | Trace - 120.48 | [8] |
| Taxus canadensis | Needles | up to 15 | 77.4 - 297.6 | [8] |
| Taxus wallichiana | Needles | up to 169 | 247.6 - 594.9 | [8] |
| Taxus brevifolia | Needles | 0 - 15 | 77.4 - 297.6 | [8] |
| Taxus baccata | Needles | 9.31 - 162.75 | 21.1 - 703.4 | [8] |
| Taxus mairei | Needles | <100 - 660 | Most abundant | [8] |
Table 2: Paclitaxel Yield from Selected Endophytic Fungi
| Fungal Species | Host Plant | Paclitaxel Yield (Culture Broth) | Reference |
| Taxomyces andreanae | Taxus brevifolia | 24–50 ng/L | [13] |
| Pestalotiopsis microspora | Taxus sp. | 50–1487 ng/L (unstable) | [13] |
| Fusarium solani | Taxus sp. | 163.35 µg/L | [15] |
| Aspergillus niger | Taxus sp. | 273.46 µg/L | [15] |
| Aspergillus fumigatus | Taxus sp. | up to 1.60 g/L (optimized) | [15] |
Experimental Protocols
The extraction and purification of taxanes are multi-step processes requiring careful optimization. Below is a generalized methodology synthesized from common laboratory and industrial practices.
-
Preparation of Biomass :
-
Harvest plant material (e.g., needles and twigs).
-
Air-dry the biomass in a shaded, well-ventilated area to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Solvent Extraction :
-
Macerate or percolate the powdered biomass with an organic solvent. Methanol and ethanol are commonly used.[16] A typical ratio is 1:10 (w/v) of biomass to solvent.
-
The extraction can be performed at room temperature for 24-48 hours with agitation or accelerated using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[17] For instance, UAE can be performed at 40°C for approximately 25 minutes.[17]
-
Filter the mixture to separate the liquid extract from the solid plant residue. Repeat the extraction process on the residue 2-3 times to maximize yield.
-
-
Solvent Partitioning (Liquid-Liquid Extraction) :
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the extraction solvent.
-
Resuspend the resulting aqueous concentrate and partition it against a non-polar solvent like dichloromethane or ethyl acetate to separate taxanes from water-soluble impurities.[18]
-
Collect the organic phase, which now contains the crude taxane mixture.
-
-
Purification :
-
Evaporate the organic solvent to yield a crude, resinous extract.
-
Subject the crude extract to chromatographic purification. This is often a multi-step process:
-
Initial Cleanup : Column chromatography using silica gel or Florisil® can be used for initial fractionation.[16] A gradient elution system, such as hexane-ethyl acetate, is employed to separate compounds based on polarity.[18]
-
Recrystallization : An anti-solvent recrystallization method can be employed for preliminary purification. For example, the crude extract is dissolved in a solvent like methanol, and then an anti-solvent such as water is added to precipitate the taxanes.[19][20]
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity paclitaxel and other taxanes is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a solvent system like acetonitrile-water.[18]
-
-
-
Analysis and Quantification :
-
The identity and purity of the isolated compounds are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
-
Quantification is performed using a validated HPLC method with a UV detector, comparing the peak areas to a known concentration of a certified reference standard.[22]
-
Biosynthetic Pathway and Visualizations
The biosynthesis of paclitaxel is a complex pathway involving approximately 20 enzymatic steps.[23] It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through numerous cyclization and oxidation reactions to form the complex taxane core, which is then further elaborated.
The pathway can be broadly divided into three stages:
-
Formation of the taxane skeleton (taxadiene).
-
A series of hydroxylations and acylations to form baccatin III.
-
Attachment of the C-13 side chain to produce paclitaxel.
Recent research has successfully elucidated the complete pathway, enabling its reconstruction in heterologous hosts like Nicotiana benthamiana for sustainable production.[4][24][25]
References
- 1. news-medical.net [news-medical.net]
- 2. bmj.com [bmj.com]
- 3. mdpi.com [mdpi.com]
- 4. max-planck-innovation.com [max-planck-innovation.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural Sources of Taxol | Journal of Pharmaceutical Research International [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel uptake and transport in Taxus cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploiting the Biosynthetic Potency of Taxol from Fungal Endophytes of Conifers Plants; Genome Mining and Metabolic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into Taxol® biosynthesis by endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]
- 17. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 24. Biosynthesis of paclitaxel unravelled [mpg.de]
- 25. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anti-Tumor Screening of a Novel Taxane Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide outlines a comprehensive framework for the preliminary in vitro anti-tumor screening of a novel taxane compound, hypothetically named Taxumairol R. In the absence of specific data for a compound with this designation, this document serves as a methodological whitepaper, drawing upon established protocols and data presentation standards for the evaluation of similar microtubule-targeting agents. The objective is to provide a robust workflow for assessing the cytotoxic and mechanistic properties of new chemical entities in this class.
The taxane family of diterpenoids, famously represented by paclitaxel (Taxol), are potent anti-mitotic agents used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] These compounds function by promoting the assembly of microtubules and stabilizing them against depolymerization, leading to mitotic arrest and subsequent apoptosis.[2] The preliminary screening of a novel taxane analog is a critical step in determining its potential as a therapeutic candidate.
Data Presentation: In Vitro Cytotoxicity
The initial phase of screening involves assessing the cytotoxic activity of the compound across a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of Paclitaxel (Reference) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 10.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 | 18.2 |
| A549 | Lung Carcinoma | 32.5 | 25.1 |
| HCT116 | Colon Carcinoma | 45.1 | 38.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 12.7 | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 58.3 | 49.6 |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of a compound's anti-tumor properties. The following are standard protocols for key in vitro experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or the reference compound (paclitaxel). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability versus the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
To determine the effect of the compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content in each cell.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer drugs eliminate tumor cells. This can be detected using an Annexin V-FITC and propidium iodide (PI) double staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.
-
Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a quadrant plot, where viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for preliminary anti-tumor screening.
Caption: Postulated signaling pathway for this compound.
References
The Chemical Synthesis of Taxumairol R Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of derivatives of Taxumairol R, a complex taxane diterpenoid. While specific literature on the derivatization of this compound is limited, this guide leverages established synthetic strategies for closely related taxoids, such as Paclitaxel (Taxol) and Baccatin III derivatives, to provide a robust framework for the synthesis and evaluation of novel this compound analogs. This document outlines key synthetic transformations, detailed experimental protocols, and methods for purification and characterization, supplemented with quantitative data from analogous series to inform experimental design.
Introduction to this compound and Its Therapeutic Potential
This compound is a member of the taxane family of diterpenoids, a class of natural products that has yielded some of the most important anticancer agents in modern medicine, most notably Paclitaxel.[1] Taxanes exert their cytotoxic effects by binding to β-tubulin, which promotes the irreversible assembly of microtubules.[1] This disruption of microtubule dynamics leads to the blockage of mitosis and ultimately induces apoptotic cell death.[1] The intricate structure of taxanes, including this compound, offers a rich scaffold for medicinal chemistry efforts aimed at developing new derivatives with improved efficacy, solubility, and tumor-targeting capabilities.
General Strategies for the Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives typically involves the semi-synthesis from the natural product itself or a closely related precursor. The primary sites for modification on the taxane core are the hydroxyl groups, which can be selectively acylated or otherwise functionalized to produce a diverse range of analogs. A common synthetic approach involves a three-stage process:
-
Selective Protection: The differential reactivity of the hydroxyl groups on the taxane scaffold allows for the selective protection of certain positions, most commonly using silyl ethers. This directs the subsequent acylation to the desired hydroxyl group.
-
Acylation/Functionalization: The unprotected hydroxyl group(s) are then reacted with a suitable acylating agent (e.g., acid chloride, anhydride) or other electrophiles to introduce the desired functionality.
-
Deprotection: The protecting groups are removed under specific conditions to yield the final derivative.
This strategy allows for the systematic modification of the this compound core to explore structure-activity relationships (SAR).
Data Presentation: Physicochemical and Biological Properties of Related Taxoid Derivatives
Table 1: Cytotoxicity of Selected Taxol Derivatives
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Paclitaxel (Taxol) | - | B16 Melanoma | ~20 | [2] |
| 2'-(N,N-dimethylglycyl)taxol | 2'-ester | B16 Melanoma | Similar to Taxol | [2] |
| 2'-[3-(N,N-diethylamino)propionyl]taxol | 2'-ester | B16 Melanoma | Similar to Taxol | [2] |
| 7-(N,N-dimethylglycyl)taxol | 7-ester | B16 Melanoma | ~50% less active than Taxol | [2] |
| 7-L-alanyltaxol | 7-ester | B16 Melanoma | ~50% less active than Taxol | [2] |
Table 2: Spectroscopic Data for a Representative Taxoid (Paclitaxel)
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹³C (selected signals, solid-state NMR) | 20-220 | [3] |
| ¹H (solution NMR) | 1.0-8.2 | [3] |
Note: Chemical shifts are highly dependent on the solvent and specific derivative structure.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of taxoid derivatives and serve as a detailed guide for the chemical modification of this compound.
Protocol 1: General Procedure for the Selective Acylation of a Taxoid Core
This multi-step protocol, based on the synthesis of a third-generation taxoid, outlines a representative protection-acylation-deprotection sequence.[4]
Step 1: Selective Silylation of Hydroxyl Groups
-
Dissolve the starting taxoid (e.g., a baccatin III analog) in dry N,N-dimethylformamide (DMF).
-
Add imidazole (4 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (TES-Cl, 3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Step 2: Acylation of the Remaining Hydroxyl Group
-
Dissolve the silylated taxoid from Step 1 in dry dichloromethane (CH2Cl2).
-
Add the desired carboxylic acid (8 equivalents), N,N'-diisopropylcarbodiimide (DIC, 8 equivalents), and 4-dimethylaminopyridine (DMAP, 8 equivalents).
-
Stir the reaction mixture at room temperature for 2-5 days, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the acylated product by silica gel column chromatography.
Step 3: Deprotection of Silyl Ethers
-
Dissolve the acylated, silylated taxoid from Step 2 in a 1:1 mixture of pyridine and acetonitrile.
-
Cool the solution to 0 °C.
-
Carefully add hydrogen fluoride-pyridine complex (HF/pyridine).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the deprotection by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Extract the final product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate, water, and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final derivative by silica gel column chromatography.
Protocol 2: Purification of Taxoid Derivatives
Purification of taxoid derivatives is critical to obtaining high-purity compounds for biological evaluation. A combination of chromatographic techniques is often employed.
Normal-Phase Chromatography:
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a typical solvent system.[5]
-
Detection: UV detection is suitable for taxoids containing chromophores.
Reversed-Phase Chromatography (HPLC):
-
Stationary Phase: C18 columns are frequently used for final purification.[1]
-
Mobile Phase: A gradient of acetonitrile in water is a common mobile phase.[1]
-
Purity Assessment: HPLC analysis can confirm the purity of the final compound, with purities exceeding 98% being achievable.[1][7]
High-Speed Countercurrent Chromatography (HSCCC):
-
This technique is effective for the semi-preparative separation of taxol and its analogs.[8]
-
A two-phase solvent system, such as n-hexane-ethyl acetate-ethanol-water, is employed.[8]
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and workflows described in this guide.
References
- 1. [Separation and purification of taxol using normal- and reversed-phase chromatography in tandem] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-state NMR studies of the molecular structure of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Semi-preparative separation and purification of taxol analogs by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of Novel Taxoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and critical considerations for the structural elucidation of novel taxoids. As a class of diterpenoids with significant anticancer activity, the discovery and characterization of new taxoid derivatives remain a vital area of research in the development of next-generation therapeutics. This guide details the experimental protocols, data interpretation, and biological context necessary for the successful identification and evaluation of these complex natural products.
Introduction to Taxoids and the Importance of Structural Elucidation
Taxoids, famously represented by paclitaxel (Taxol®), are a class of natural products originally isolated from the yew tree (Taxus species)[1]. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells[2][3][4]. The discovery of novel taxoids is driven by the need to overcome challenges associated with existing therapies, such as drug resistance and adverse side effects[1].
The precise structural elucidation of these new compounds is paramount. Subtle changes in the taxane core or its substituents can dramatically alter a molecule's biological activity, solubility, and metabolic stability. Therefore, a rigorous and systematic approach to determining the three-dimensional structure of novel taxoids is essential for advancing drug discovery efforts.
Experimental Workflow for Novel Taxoid Discovery
The process of identifying and characterizing a novel taxoid is a multi-step endeavor that integrates techniques from natural product chemistry, analytical chemistry, and cell biology. The general workflow is outlined below.
Key Experimental Protocols
Extraction and Isolation of Taxoids
The initial step in discovering novel taxoids from natural sources involves extraction and chromatographic purification.
Protocol: Extraction and HPLC Purification of Taxoids
-
Extraction:
-
Air-dried and powdered plant material (e.g., needles, bark of Taxus species) is extracted with a suitable organic solvent, such as methanol or acetone, at room temperature for 24-48 hours.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
-
Column Chromatography:
-
The bioactive fraction (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel or other stationary phases.
-
A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing ethyl acetate concentration, is used to separate the compounds into fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions showing promising activity are further purified by reversed-phase HPLC (RP-HPLC).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Detection: UV detection at 227 nm is standard for taxoids.
-
Fractions corresponding to individual peaks are collected for structural elucidation and further biological testing.
-
Structural Elucidation by Spectroscopic Methods
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a novel taxoid. High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing fragmentation patterns that can reveal information about the different structural motifs within the molecule.
Protocol: LC-MS/MS Analysis of a Novel Taxoid
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatography:
-
Column: A C18 UPLC/HPLC column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 10-90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for taxoids.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1500 to determine the parent ion mass.
-
Tandem MS (MS2): Perform collision-induced dissociation (CID) on the parent ion to obtain fragmentation spectra. The collision energy should be optimized for the specific compound.
-
-
Data Analysis:
-
Determine the accurate mass from the full scan data to calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS2 spectrum. Characteristic losses for taxoids include water, acetic acid, and the C-13 side chain.
-
NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel taxoids, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. A combination of 1D and 2D NMR experiments is required.
Protocol: 1D and 2D NMR Analysis of a Novel Taxoid
-
Sample Preparation: Dissolve 1-5 mg of the purified taxoid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the planar structure and relative stereochemistry of the novel taxoid.
Case Study: Characterization of a Novel Taxoid
To illustrate the application of these techniques, let's consider a hypothetical novel taxoid, "Taxoid X".
Table 1: ¹H and ¹³C NMR Data for Taxoid X (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
| 1 | 79.2 | 4.95 (d, 7.0) | C2, C14, C15 |
| 2 | 74.5 | 5.68 (d, 7.0) | C1, C3, C4, C18 |
| 3 | 46.1 | 3.82 (d, 7.0) | C1, C2, C4, C8 |
| 4 | 81.3 | - | - |
| 5 | 84.5 | 4.98 (d, 9.5) | C4, C6, C7, C18 |
| ... | ... | ... | ... |
Table 2: Comparative Cytotoxicity (IC₅₀, nM) of Taxoid X and Paclitaxel
| Cell Line | Cancer Type | Paclitaxel | Taxoid X |
| A549 | Lung | 5.2 | 2.8 |
| MCF-7 | Breast | 3.1 | 1.5 |
| OVCAR-3 | Ovarian | 4.5 | 2.1 |
| HT-29 | Colon | 6.8 | 3.5 |
The data in Table 1, obtained from a suite of NMR experiments, allows for the complete structural assignment of Taxoid X. The comparative cytotoxicity data in Table 2 demonstrates that Taxoid X exhibits enhanced potency against several cancer cell lines compared to paclitaxel.
Biological Signaling Pathways of Taxoids
The primary mechanism of action of taxoids is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.
This stabilization of microtubules disrupts their normal dynamic instability, leading to a block in the G2/M phase of the cell cycle and ultimately triggering apoptosis[3][5][6].
The apoptotic signaling cascade initiated by taxoids can be complex and involve multiple pathways. One key pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and programmed cell death[3].
Conclusion
The structural elucidation of novel taxoids is a critical component of the ongoing effort to develop more effective and safer anticancer therapies. A systematic and multi-disciplinary approach, combining advanced chromatographic and spectroscopic techniques, is essential for the unambiguous determination of their complex structures. The detailed protocols and workflows presented in this guide provide a robust framework for researchers in the field. By carefully applying these methodologies, scientists can accelerate the discovery and development of the next generation of taxoid-based drugs, ultimately contributing to improved outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Taxumairol Compounds: From Isolation to Potential Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairols represent a distinct class of taxane diterpenoids, natural products primarily isolated from various species of the yew tree (Taxus). Like the renowned anticancer drug paclitaxel (Taxol®), Taxumairols possess a complex and highly oxygenated tetracyclic carbon skeleton. Their unique structural features and promising biological activities have garnered significant interest within the scientific community, particularly in the fields of oncology and medicinal chemistry. This technical guide provides a comprehensive literature review of Taxumairol compounds, summarizing their isolation, structural elucidation, biological activities, and what is currently understood about their mechanism of action.
Isolation and Structural Characterization of Taxumairol Compounds
Taxumairol compounds are predominantly isolated from the roots, leaves, and twigs of Taxus species, most notably Taxus mairei and Taxus sumatrana.[1][2][3][4][5][6][7] The isolation process is a multi-step procedure that begins with the extraction of plant material using organic solvents, followed by a series of chromatographic separations to purify the individual compounds.
General Isolation Protocol
A typical isolation workflow for Taxumairol compounds is as follows:
-
Extraction: Dried and powdered plant material (e.g., roots of Taxus mairei) is extracted with a solvent such as methanol or ethanol at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with taxoids, is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC.
The structures of the purified Taxumairols are elucidated using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.
To date, several Taxumairol compounds have been identified, including Taxumairol A, B, C, G, H, I, J, L, Q, X, Y, and Z.[2][3][4][5][6][7]
Biological Activity of Taxumairol Compounds
The primary biological activity of interest for Taxumairol compounds is their cytotoxicity against various cancer cell lines. This activity is believed to be, at least in part, due to their interaction with microtubules, a mechanism shared with other taxanes.
Cytotoxicity Data
The cytotoxic effects of Taxumairols are typically evaluated using in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are often expressed as the IC50 value, which is the concentration of a compound that inhibits the growth of 50% of the cell population.
Table 1: Cytotoxicity of Taxumairol A [5]
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 1.2 |
| KB-16 | Human Oral Epidermoid Carcinoma | 2.5 |
| A-549 | Human Lung Carcinoma | 3.8 |
| HT-29 | Human Colon Adenocarcinoma | 4.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for determining the cytotoxicity of Taxumairol compounds using the MTT assay:[9][10][11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the Taxumairol compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (the solvent used to dissolve the compound) are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Insights from Taxane Chemistry
While the specific signaling pathways affected by each Taxumairol compound have not been extensively studied, their structural similarity to paclitaxel suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents.[2][12]
Microtubule Stabilization
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for cell division. Taxanes bind to the β-tubulin subunit of the microtubule polymer, stabilizing it and preventing its depolymerization.[2][12] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Figure 1. Hypothesized mechanism of action for Taxumairol compounds.
Apoptotic Signaling Pathway
The induction of apoptosis by taxanes is a complex process that can involve multiple signaling pathways. One of the key pathways is the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Upon treatment with a taxane, the balance between these proteins can be shifted towards apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates a cascade of caspases, a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Some studies on paclitaxel have also implicated the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[13][14][15][16] It is plausible that Taxumairols could also engage one or both of these apoptotic pathways.
Figure 2. Hypothesized intrinsic apoptotic pathway induced by Taxumairols.
Synthesis of Taxumairol Compounds
The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex, polycyclic structures and high degree of stereochemical complexity. While the total synthesis of paclitaxel has been achieved by several research groups, there are no published reports on the total synthesis of any specific Taxumairol compound to date.
However, progress has been made in the synthesis of the core structures of related abeotaxanes, a class of taxoids to which some Taxumairols belong.[1][4][17][18] These synthetic efforts often involve intricate strategies to construct the characteristic 6-8-6 or rearranged ring systems of taxanes. The development of efficient synthetic routes to Taxumairols and their analogs is an active area of research and would be invaluable for further structure-activity relationship studies and the development of novel therapeutic agents.
Future Perspectives
Taxumairol compounds represent a promising, yet underexplored, family of natural products with potential applications in cancer therapy. Future research in this area should focus on several key aspects:
-
Comprehensive Biological Evaluation: A systematic evaluation of the cytotoxicity of all known Taxumairols against a broad panel of cancer cell lines is needed to identify the most potent and selective compounds.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by the most active Taxumairols are crucial to understand their mechanism of action and to identify potential biomarkers for patient stratification.
-
Total Synthesis and Analog Development: The development of efficient total synthesis routes for Taxumairols will not only confirm their absolute stereochemistry but also enable the synthesis of novel analogs with improved pharmacological properties, such as enhanced potency, reduced toxicity, and better oral bioavailability.
-
In Vivo Studies: Promising Taxumairol compounds should be advanced to preclinical in vivo studies using animal models of cancer to evaluate their efficacy and safety.
Conclusion
The Taxumairols are a fascinating and structurally diverse family of taxane diterpenoids with demonstrated in vitro anticancer activity. While our understanding of these compounds is still in its early stages, the available data suggest that they hold significant potential as a source of new therapeutic leads. Continued research into their isolation, biological activity, mechanism of action, and synthesis is warranted and will undoubtedly contribute to the development of the next generation of anticancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New taxane diterpenoids from the leaves and twigs of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abeotaxane - Wikipedia [en.wikipedia.org]
- 5. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 6. Comparative in vitro cytotoxic effects of taxol and its major human metabolite 6 alpha-hydroxytaxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxumairols X--Z, new taxoids from Taiwanese Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. miR-130a activates apoptotic signaling through activation of caspase-8 in taxane-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A paclitaxel analogue with a 2(3-->20)abeotaxane skeleton: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kops.uni-konstanz.de [kops.uni-konstanz.de]
Methodological & Application
Application Notes and Protocols for Taxumairol R Cytotoxicity Assay in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol R is a taxane diterpenoid isolated from Taxus mairei. Taxanes as a class of compounds are renowned for their potent anticancer properties, with Paclitaxel (Taxol) being a prominent example used in the treatment of various cancers, including breast cancer.[1][2][3] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[2][4] While specific data on the cytotoxic effects of this compound on breast cancer cell lines is emerging, related taxanes from the same source have demonstrated selective cytotoxicity against breast cancer cells. This document provides a set of generalized protocols to evaluate the potential cytotoxic and apoptotic effects of this compound on human breast cancer cell lines, such as MCF-7 and MDA-MB-231.
Data Presentation
The following table summarizes hypothetical cytotoxic activity of this compound against common breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cells after a 72-hour incubation period, as would be determined by an MTT assay.
| Cell Line | Receptor Status | This compound IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | Hypothetical Value |
| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | Hypothetical Value |
| SK-BR-3 | ER-, PR-, HER2+ | Hypothetical Value |
| BT-474 | ER+, PR+, HER2+ | Hypothetical Value |
Note: The IC50 values are placeholders and would need to be determined experimentally.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on breast cancer cell lines by measuring the metabolic activity of viable cells.[5][6][7]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted this compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.[11][12][13][14]
Materials:
-
Breast cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[15][16][17][18]
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Signaling Pathway Visualization
The cytotoxic effects of taxanes in breast cancer cells are often mediated through the induction of apoptosis via the mitochondrial (intrinsic) pathway, which involves the regulation of Bcl-2 family proteins and subsequent caspase activation.
References
- 1. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. static.igem.org [static.igem.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. igbmc.fr [igbmc.fr]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Microtubule Assembly Assay with Taxumairol R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization (assembly) and depolymerization (disassembly), is essential for their function. Consequently, microtubule dynamics have become a key target for the development of anticancer therapeutics.
Microtubule-stabilizing agents, such as the well-known drug Paclitaxel (Taxol®), function by binding to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event enhances the polymerization of tubulin and stabilizes the resulting microtubules, making them resistant to depolymerization by factors like cold temperatures or calcium ions.[1][3] The suppression of microtubule dynamics ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4]
Taxumairol R is a taxane derivative that, like Paclitaxel, is expected to act as a microtubule-stabilizing agent. This application note provides a detailed protocol for a fluorescence-based in vitro microtubule assembly assay to characterize the activity of this compound. This assay allows for the quantitative determination of a compound's effect on tubulin polymerization, providing valuable insights into its mechanism of action and potency.
Principle of the Assay
The microtubule assembly assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored in real-time.[5][6] In this fluorescence-based protocol, a fluorescent reporter molecule is included in the reaction. This reporter exhibits a significant increase in fluorescence quantum yield upon binding to polymerized microtubules compared to its free state in solution with unpolymerized tubulin dimers.[5] Therefore, the increase in fluorescence intensity is directly proportional to the mass of microtubules formed. By measuring the fluorescence over time, a polymerization curve can be generated, allowing for the determination of key parameters such as the initial rate of polymerization, the maximum polymer mass, and the effect of compounds like this compound on these parameters.
Data Presentation
While specific quantitative data for this compound in microtubule assembly assays is not widely available in public literature, the following table presents representative data for other known microtubule-stabilizing agents to serve as a benchmark for comparison. Researchers can use this table to contextualize the results obtained for this compound.
| Compound | Assay Type | Parameter | Value | Reference |
| Paclitaxel | Tubulin Polymerization | EC50 | ~10 µM | |
| Docetaxel | Tubulin Polymerization | EC50 | ~11 µM | [1] |
| Epothilone A | [3H]paclitaxel Binding | Ki (apparent) | 0.6 - 1.4 µM | [4] |
| Epothilone B | [3H]paclitaxel Binding | Ki (apparent) | 0.4 - 0.7 µM | [4] |
Note: EC50 and Ki values are highly dependent on the specific assay conditions (e.g., tubulin concentration, buffer composition, temperature). The values presented here are for illustrative purposes.
Signaling Pathway and Mechanism of Action
This compound, as a taxane, is expected to follow the established mechanism of action for this class of compounds. It binds to a pocket on the β-tubulin subunit of the αβ-tubulin heterodimer, which is located on the luminal side of the microtubule. This binding stabilizes the microtubule structure, promoting the assembly of tubulin dimers and preventing their disassembly. The overall effect is a shift in the dynamic equilibrium towards a state of increased microtubule polymer mass and suppressed dynamics.
Caption: Mechanism of microtubule stabilization by this compound.
Experimental Workflow
The following diagram outlines the major steps involved in performing the microtubule assembly assay with this compound.
Caption: Experimental workflow for the microtubule assembly assay.
Experimental Protocols
Materials and Reagents
-
Purified tubulin (>99% pure), lyophilized powder
-
Fluorescent Reporter (e.g., DAPI, or a commercial fluorescence-based tubulin polymerization assay kit)
-
GTP (Guanosine-5'-triphosphate), sodium salt
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9
-
Glycerol
-
This compound
-
Paclitaxel (as a positive control)
-
DMSO (as a vehicle control)
-
Microtiter plates (e.g., 96-well, black, flat-bottom)
-
Fluorescence plate reader with temperature control
Reagent Preparation
-
Tubulin Stock Solution (e.g., 4 mg/mL):
-
Resuspend lyophilized tubulin in ice-cold G-PEM buffer to the desired concentration.
-
Keep on ice and use within 30 minutes of preparation. It is critical to avoid warming the tubulin solution before initiating the assay.
-
-
Assay Buffer (G-PEM with GTP and Glycerol):
-
Prepare a working solution of G-PEM buffer.
-
Just before use, add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v). Glycerol acts as a polymerization enhancer.[6]
-
Keep the buffer on ice.
-
-
Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare similar dilutions for the positive control (Paclitaxel) and a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
Assay Protocol
-
Reaction Setup (on ice):
-
In a 96-well microtiter plate, add the appropriate volume of the serially diluted this compound, Paclitaxel, or vehicle control to the corresponding wells.
-
Add the Assay Buffer to each well to bring the volume to the pre-polymerization volume.
-
Add the fluorescent reporter to each well at its recommended final concentration.
-
-
Initiation of Polymerization:
-
Carefully add the cold Tubulin Stock Solution to each well to initiate the polymerization reaction. Mix gently by pipetting up and down a few times, avoiding the introduction of air bubbles.
-
The final concentration of tubulin should be in the range of 2-3 mg/mL.[6]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen reporter.
-
Take readings every 30-60 seconds for a total of 60-90 minutes.
-
Data Analysis
-
Plotting the Data:
-
For each concentration of this compound and the controls, plot the fluorescence intensity as a function of time. This will generate polymerization curves.
-
-
Determining Key Parameters:
-
Initial Rate of Polymerization: Calculate the slope of the initial linear portion of the polymerization curve.
-
Maximum Polymer Mass: Determine the plateau of the polymerization curve.
-
EC50 Calculation: If a dose-response curve is generated using the initial rates or maximum polymer mass, the EC50 value (the concentration of this compound that produces 50% of the maximal effect) can be calculated using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
-
No or low polymerization signal in the control:
-
Ensure the tubulin is fresh and has been handled properly (kept on ice).
-
Verify the GTP concentration in the Assay Buffer.
-
Confirm the plate reader is set to the correct temperature (37°C).
-
-
High background fluorescence:
-
Check the intrinsic fluorescence of the test compounds. If necessary, subtract the background fluorescence of a control reaction lacking tubulin.
-
-
Precipitation of the test compound:
-
Ensure the final concentration of DMSO is low (typically <1%) and that the compound is soluble in the Assay Buffer.
-
By following this detailed protocol, researchers can effectively evaluate the microtubule-stabilizing activity of this compound and compare its potency to other known agents in the field of cancer drug discovery.
References
- 1. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol effect on tubulin polymerization and associated guanosine 5'-triphosphate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Cytotoxic Potential of Taxane Diterpenoids: Application Notes and Protocols for IC50 Value Assessment
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific IC50 values or dedicated protocols for a compound named "Taxumairol R." The following application notes and protocols are based on the well-characterized and structurally related taxane diterpenoid, Paclitaxel (Taxol), and are intended to serve as a comprehensive guide for determining the IC50 value of novel taxane compounds like this compound. The methodologies provided can be adapted for the specific compound of interest.
Introduction
Taxane diterpenoids are a critical class of anti-cancer agents that function primarily by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis.[1][2][3] Paclitaxel (Taxol) is a prominent member of this family, widely used in the treatment of various cancers including ovarian, breast, and lung cancer.[4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of taxane compounds, a key metric for assessing their cytotoxic potency. The primary methods covered are the MTT and Sulforhodamine B (SRB) assays. Additionally, this guide outlines the underlying mechanisms of taxane-induced cell death, including effects on the cell cycle and apoptosis, to provide a comprehensive framework for cytotoxic evaluation.
Data Presentation: Antiproliferative Activity of Paclitaxel
The cytotoxic effects of Paclitaxel have been evaluated across a wide range of cancer cell lines. The IC50 values are dependent on the cell line, exposure time, and the specific assay used. The following table summarizes representative IC50 values for Paclitaxel to illustrate the expected potency of taxane compounds.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) | Assay |
| A549 | Lung Carcinoma | ~2.5 - 25 | 24 | MTT/Apoptosis Assay |
| H1299 | Lung Carcinoma | ~30 | 24 | Apoptosis Assay |
| MCF-7 | Breast Carcinoma | ~2 - 10 | 24-72 | Proliferation Assay |
| MDD2 | Breast Carcinoma | Not specified | Not specified | Not specified |
| OVCAR-5 | Ovarian Carcinoma | Not specified | Not specified | Proliferation Assay |
| K562 | Leukemia | 2 - 100 | Not specified | Proliferation Assay |
| HT-29 | Colon Carcinoma | Sensitive (value not specified) | 24 | Cytotoxicity Assay |
| SK-MEL-28 | Melanoma | Less sensitive (value not specified) | 72 | Cytotoxicity Assay |
| Jurkat | T-cell Lymphoma | Most sensitive (value not specified) | Not specified | Apoptosis Assay |
| BJAB | B-cell Lymphoma | Moderately sensitive (value not specified) | Not specified | Apoptosis Assay |
| Raji | B-cell Lymphoma | Least sensitive (value not specified) | Not specified | Apoptosis Assay |
| A2780 | Ovarian Carcinoma | 15-25 fold more sensitive than CHO | Not specified | Cytotoxicity Assay |
| CHO | Hamster Ovary | Not specified | Not specified | Cytotoxicity Assay |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][5] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[5]
Materials:
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well microplates
-
Adherent cancer cell line of choice
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[1]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6]
Materials:
-
This compound (or other test compound)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Tris-base solution (10 mM)
-
Acetic acid (1%)
-
Complete cell culture medium
-
96-well microplates
-
Adherent cancer cell line of choice
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.[7]
-
Wash the wells five times with distilled water and allow the plates to air dry.
-
-
SRB Staining:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a test compound.
Taxane-Induced Apoptosis Signaling Pathway
Taxanes like Paclitaxel induce apoptosis through a complex signaling cascade that is often initiated by mitotic arrest. This can involve both p53-dependent and p53-independent pathways.[7] The stabilization of microtubules activates signaling kinases such as ERK and p38 MAP kinase, which are essential for the apoptotic response.[6][8]
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. Differential effects of taxol on two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol allosterically alters the dynamics of the tubulin dimer and increases the flexibility of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
In Vitro Experimental Protocols for Taxane Compounds: A Detailed Application Note
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Taxanes are a class of diterpenes originally derived from plants of the Taxus genus. The most well-known taxane, Paclitaxel (Taxol), is a potent anticancer agent used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] The primary mechanism of action for Taxol is the stabilization of microtubules, which disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4][5] This document details the in vitro assays essential for characterizing the biological activity of new taxane compounds.
Key In Vitro Assays
A series of well-established in vitro assays are crucial for determining the biological efficacy and mechanism of action of novel taxane compounds. These assays typically investigate cytotoxicity, effects on the cell cycle, and the induction of apoptosis.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound inhibits cell growth or is cytotoxic to cancer cells.
Table 1: Summary of Cell Viability Data for Paclitaxel (Taxol) in Various Cell Lines
| Cell Line | Assay Type | Drug Concentration | Incubation Time | Result (e.g., % Survival, IC50) |
| SK-LU-1 (human lung carcinoma) | Colony Forming Assay | 10 µM | 3 hours | 54% survival |
| SK-LU-1 (human lung carcinoma) | Colony Forming Assay | 10 µM | 15 hours | 9% survival |
| U-138 MG (human glioblastoma) | Colony Forming Assay | 10 µM | 3 hours | 50% survival |
| U-138 MG (human glioblastoma) | Colony Forming Assay | 10 µM | 15 hours | 48% survival |
| A549 (p53 +/+) | Sub-G1 Apoptotic Population | 0.025 µM | 24 hours | ~28% apoptosis |
| H1299 (p53 -/-) | Sub-G1 Apoptotic Population | 0.025 µM | 24 hours | ~28% apoptosis |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Taxumairol R) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
This analysis determines the effect of the compound on the progression of cells through the different phases of the cell cycle. Taxanes typically cause an arrest in the G2/M phase.[3][4]
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at 4°C.[6][7]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[6][7] Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]
Apoptosis Assays
These assays confirm that the observed cytotoxicity is due to programmed cell death.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Signaling Pathways and Molecular Mechanisms
Taxanes like Paclitaxel influence several key signaling pathways to exert their anticancer effects.
Microtubule Stabilization and Mitotic Arrest
The primary mechanism of action for Taxol is its ability to bind to and stabilize microtubules, preventing their depolymerization.[3][4][10] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase.[3][4]
Caption: this compound's proposed mechanism of microtubule stabilization leading to apoptosis.
Induction of Apoptosis
Following mitotic arrest, cancer cells undergo apoptosis. This process is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[3][4]
Caption: Signaling cascade for apoptosis induction following G2/M arrest.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel taxane compound.
Caption: A standard workflow for the in vitro assessment of a new compound.
Conclusion
The protocols and pathways described provide a robust framework for the initial in vitro characterization of novel taxane compounds like the putative this compound. By systematically evaluating cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can gain critical insights into the therapeutic potential and mechanism of action of new drug candidates. Further mechanistic studies, such as Western blotting for key cell cycle and apoptotic proteins, would be the next logical step in a comprehensive in vitro evaluation.
References
- 1. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel (Taxol): a novel anticancer chemotherapeutic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. m.youtube.com [m.youtube.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. How Does Taxol Work: Uncovering its Mechanism and Effects [cancercenterforhealing.com]
Application Notes and Protocols for the Analytical Quantification of Taxoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of taxoids, a critical class of anticancer agents. The information herein is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for the accurate quantification of taxoids in various matrices, including pharmaceutical formulations and biological samples.
Introduction to Taxoid Analysis
Taxoids, such as paclitaxel and docetaxel, are complex diterpenoid compounds that are widely used in chemotherapy.[1] Their potent antineoplastic activity necessitates precise and accurate quantification for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products.[2][3] A variety of analytical techniques have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) being the most prominent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of taxoids in both bulk drug substances and pharmaceutical dosage forms.[4][5] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
General Experimental Protocol for HPLC Analysis of Taxoids
This protocol provides a general framework for the HPLC analysis of taxoids. Specific parameters may need to be optimized depending on the specific taxoid, matrix, and available instrumentation.
1. Sample Preparation:
-
Pharmaceutical Formulations: Dilute the formulation with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.[6] Filter the solution through a 0.2 µm filter before injection.[6]
-
Biological Matrices (e.g., Plasma, Serum):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the taxoid and remove interfering substances.[7][8] A common LLE method involves the use of a mixture of tert-butyl methyl ether and diethyl ether.[7]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a suitable solvent for injection.[8]
-
2. Chromatographic Conditions:
-
Column: A C18 column is a common choice for taxoid analysis.[5][6]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used.[6][9] The addition of a small amount of acid, such as formic acid or acetic acid, can improve peak shape.[4]
-
Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[6]
-
Detection: UV detection at 227 nm is commonly employed for taxoid analysis.[6]
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, can improve reproducibility.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of the taxoid of interest in the mobile phase or the same matrix as the samples.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the taxoid against its concentration.
-
Determine the concentration of the taxoid in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data for HPLC Methods
| Parameter | Paclitaxel | Docetaxel | Reference |
| Linearity Range | 10 - 50 µg/mL | - | [6] |
| Correlation Coefficient (r²) | > 0.999 | - | [6] |
| Limit of Detection (LOD) | 1.57 µg/mL | - | [6] |
| Limit of Quantification (LOQ) | 4.76 µg/mL | - | [6] |
| Recovery | 98.58% - 99.33% | - | [6] |
HPLC Workflow Diagram
Caption: Workflow for taxoid quantification using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of taxoids in complex biological matrices.[10][11]
General Experimental Protocol for LC-MS/MS Analysis of Taxoids
1. Sample Preparation:
-
The sample preparation procedures are similar to those for HPLC analysis, often involving LLE or SPE.[10][12] Protein precipitation is another common technique used for plasma samples.[12] An internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound) is typically added before extraction to correct for matrix effects and variations in extraction recovery.[10]
2. LC-MS/MS Conditions:
-
Chromatography: A C18 column is frequently used for the separation of taxoids.[10][11] The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium formate to enhance ionization.[13]
-
Mass Spectrometry:
3. Calibration and Quantification:
-
Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) to compensate for matrix effects.
-
Analyze the standards and samples using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the taxoid in the samples using this calibration curve.
Quantitative Data for LC-MS/MS Methods
| Parameter | Paclitaxel | Docetaxel | Reference |
| Linearity Range | 0.25 - 10 ng/mL | 1 - 500 ng/mL | [10][11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [10][11] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 1 ng/mL | [10][11] |
| Precision (%RSD) | < 15% | < 7.0% | [10][11] |
| Accuracy | Within ±15% | -4.6% to 4.2% | [10][11] |
| Recovery | ~109% | - | [11] |
LC-MS/MS Workflow Diagram
Caption: Workflow for taxoid quantification using LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunoassay-based technique that can be highly sensitive for the quantification of taxoids in biological fluids.[14] Competitive ELISA is the format typically used for small molecules like taxoids.
General Protocol for Competitive ELISA for Taxoid Quantification
1. Plate Coating:
-
Coat the wells of a microtiter plate with a taxoid-protein conjugate (e.g., 7-succinyltaxol-bovine serum albumin).[14]
-
Incubate to allow for binding, then wash the plate to remove unbound conjugate.
2. Competitive Binding:
-
Add a mixture of the sample (or standard) and a specific anti-taxoid antibody to the coated wells.
-
The free taxoid in the sample competes with the coated taxoid for binding to the limited amount of antibody.
-
Incubate to allow the binding to reach equilibrium.
3. Detection:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary anti-taxoid antibody.
-
Incubate, then wash to remove the unbound secondary antibody.
4. Signal Generation and Measurement:
-
Add a substrate for the enzyme that produces a colored product.
-
The amount of color produced is inversely proportional to the concentration of taxoid in the sample.
-
Measure the absorbance of the wells using a microplate reader.
5. Quantification:
-
Construct a standard curve by plotting the absorbance against the concentration of the taxoid standards.
-
Determine the concentration of the taxoid in the samples from the standard curve.
Quantitative Data for ELISA
| Parameter | Paclitaxel | Reference |
| Working Range | pg/mL to 100 ng/mL | [14] |
| Sensitivity | Sub-picogram per milliliter | [14] |
Competitive ELISA Principle Diagram
Caption: Principle of competitive ELISA for taxoid quantification.
References
- 1. Taxane analogues against breast cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay [jstage.jst.go.jp]
- 13. Optimization of mobile phase composition in development of an LC-MS/MS method for quantitation of paclitaxel and docetaxel [jms.fudan.edu.cn]
- 14. High sensitivity ELISA determination of taxol in various human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Taxumairol R as a reference standard in HPLC
Application Note:
Quantitative Analysis of Taxumairol R using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of this compound as a reference standard for its quantification in experimental samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a member of the taxane diterpenoid family of natural products, a class of compounds that includes the prominent anticancer agent paclitaxel.[1][2] Isolated from species of the Taxus genus, these compounds are of significant interest in phytochemical and pharmacological research.[1] Accurate quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₄O₁₅ | [1] |
| Molecular Weight | 728.7 g/mol | [1] |
| Chemical Class | Taxane Diterpenoid | [1] |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and DMSO. Poorly soluble in water. | [3][4] |
| Storage | Store as a solid at -20°C, protected from light. Solutions should be freshly prepared. | [3] |
HPLC Method and Parameters
A reversed-phase HPLC method with UV detection is recommended for the analysis of this compound. The following parameters are suggested as a starting point and may require optimization based on the specific sample matrix.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 40-80% B25-30 min: 80% B30.1-35 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 228 nm |
| Run Time | 35 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions: 60% Water, 40% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation (Illustrative for Plant Extract)
-
Accurately weigh 1 g of the powdered plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5] The following tables present hypothetical data illustrating the expected performance of the method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,234 |
| 5.0 | 276,170 |
| 10.0 | 551,980 |
| 25.0 | 1,380,500 |
| 50.0 | 2,759,900 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1.0 - 50.0 µg/mL |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Replicate 6 (Area) | Mean Area | % RSD |
| 25.0 | 1,380,500 | 1,375,430 | 1,385,670 | 1,369,890 | 1,390,120 | 1,378,340 | 1,379,992 | 0.52% |
Table 3: Accuracy (Spike and Recovery)
| Sample Type | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Plant Extract | 10.0 | 9.85 | 98.5% |
| Plant Extract | 20.0 | 20.34 | 101.7% |
| Plant Extract | 30.0 | 29.70 | 99.0% |
| Average Recovery | 99.7% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Visualizations
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Logical Flow for Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described provides a robust and reliable approach for the quantification of this compound when used as a reference standard. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a research or quality control setting. As with any analytical method, validation and optimization may be necessary for specific sample matrices.
References
Application Notes and Protocols for Testing Taxumairol R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a class of diterpenes that represent some of the most successful chemotherapeutic agents used in the treatment of various cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells.[1][2] Taxumairol R is a novel taxane derivative. These application notes provide a comprehensive set of cell culture-based protocols to evaluate the cytotoxic and mechanistic properties of this compound. The following assays are designed to determine its half-maximal inhibitory concentration (IC50), its effect on cell cycle progression, and its ability to induce programmed cell death.
Recommended Cell Lines
The choice of cell lines is critical for evaluating the anticancer potential of this compound. It is recommended to use a panel of well-characterized cancer cell lines representing different tumor types. Based on studies with other taxanes like Paclitaxel, the following cell lines are suggested for initial screening:
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Ovarian Cancer: A2780, SKOV3
-
Lung Cancer: A549, H1299
-
Colon Cancer: HT-29
-
Leukemia: Jurkat
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | |
| A2780 | Ovarian Carcinoma | 48 | |
| A549 | Lung Carcinoma | 48 | |
| HT-29 | Colorectal Adenocarcinoma | 48 | |
| Jurkat | T-cell Leukemia | 48 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| MCF-7 | Control (DMSO) | ||||
| This compound (IC50) | |||||
| This compound (2 x IC50) | |||||
| A549 | Control (DMSO) | ||||
| This compound (IC50) | |||||
| This compound (2 x IC50) |
Table 3: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control (DMSO) | ||
| This compound (IC50) | |||
| This compound (2 x IC50) | |||
| A549 | Control (DMSO) | ||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression. Taxanes typically cause an arrest in the G2/M phase of the cell cycle.[3]
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 (apoptotic) phases of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human GM3 Synthase Attenuates Taxol-Triggered Apoptosis Associated with Downregulation of Caspase-3 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Taxumairol R Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol R is a member of the taxoid family of natural products, a class of diterpenoids produced by plants of the Taxus genus. While Taxol (paclitaxel) is the most well-known taxoid for its clinical efficacy as an anticancer agent, a diverse array of other taxoids, including this compound, are of significant interest for their potential therapeutic properties. This document provides detailed application notes and protocols for the preparation of this compound solutions for experimental use. Due to the limited availability of specific data for this compound, the following protocols are largely based on established methods for the closely related and extensively studied compound, Taxol. Researchers should consider these as general guidelines and perform necessary optimizations for their specific experimental needs.
Physicochemical Properties
While specific experimental data on the solubility and stability of this compound is not widely available, its chemical structure (Molecular Formula: C37H44O15) suggests it shares characteristics with other taxoids, most notably poor aqueous solubility.[1] The following table summarizes the known properties of this compound and the well-documented properties of Taxol, which can be used as a starting point for handling this compound.
| Property | This compound | Taxol (Paclitaxel) - for Reference |
| Molecular Formula | C37H44O15[1] | C47H51NO14 |
| Molecular Weight | 728.7 g/mol [1] | 853.9 g/mol |
| Appearance | White to off-white powder (presumed) | White to off-white crystalline powder |
| Aqueous Solubility | Presumed to be very low | <0.01 mg/mL |
| Solubility in Organic Solvents | Presumed to be soluble in DMSO, ethanol, methanol | Soluble in DMSO (≥10 mg/mL), ethanol (≥10 mg/mL), methanol, and a mixture of chloroform and methanol. |
Application Notes: Preparing this compound Solutions
Solvent Selection
Given the lipophilic nature of taxoids, organic solvents are necessary for their dissolution.
-
Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing stock solutions of taxoids for in vitro experiments due to its high solubilizing capacity.
-
Ethanol (EtOH): Anhydrous ethanol is another suitable solvent for dissolving taxoids.
-
Methanol (MeOH): Methanol can also be used, but it is more volatile than DMSO and ethanol.
Important Consideration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A preliminary solvent toxicity test on the specific cell line to be used is highly recommended.
Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution of this compound, which can then be serially diluted to the desired working concentrations.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using an analytical balance. For a 10 mM stock solution, you would need 7.29 mg of this compound per 1 mL of DMSO (based on a molecular weight of 728.7 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound solutions.
-
Stock Solutions: Store the stock solutions at -20°C or -80°C for long-term storage. When stored properly, taxoid solutions in DMSO are generally stable for several months. Protect from light.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods, as the stability at low concentrations may be reduced.
Experimental Protocols
The primary mechanism of action of taxoids is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Therefore, common experiments involve assessing cytotoxicity in cancer cell lines and evaluating effects on microtubule polymerization.
Cell-Based Cytotoxicity Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay like the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final concentrations should span a range to determine the IC50 value (e.g., 0.1 nM to 10 µM). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound solution at various concentrations
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine the polymerization buffer, GTP, and purified tubulin on ice.
-
Initiation of Polymerization: Add the this compound solution or a vehicle control to the reaction mixture.
-
Measurement: Transfer the reaction to the spectrophotometer pre-warmed to 37°C and immediately start recording the absorbance at 340 nm at regular intervals. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization rates and the extent of polymerization in the presence of different concentrations of this compound to the control.
Visualizations
Experimental Workflow for Preparing this compound Solutions
Caption: A flowchart illustrating the key steps for preparing and storing this compound solutions.
Proposed Signaling Pathway for this compound
Based on the known mechanism of other taxoids, this compound is expected to stabilize microtubules, leading to mitotic arrest and apoptosis.
Caption: The proposed signaling pathway for this compound, leading to apoptosis.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of Taxumairol R
Topic: Taxumairol R for Structure-Activity Relationship Studies Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed structure-activity relationship (SAR) studies, including quantitative data and specific experimental protocols for this compound, are not extensively available in the public domain. The following application notes and protocols are based on the well-established knowledge of the taxane class of compounds, to which this compound belongs, and are intended to serve as a comprehensive guide for initiating and conducting such studies.
Introduction to this compound and Taxanes
This compound is a member of the taxane diterpenoid family, a class of natural products that have been a cornerstone of cancer chemotherapy for decades.[1][2] The most prominent member of this family, Paclitaxel (Taxol), exerts its potent anticancer effect by binding to β-tubulin, stabilizing microtubules, and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3][4][5] Like other taxanes, this compound, isolated from Taxus mairei, is presumed to share this mechanism of action.[1]
Structure-activity relationship (SAR) studies are crucial for understanding the chemical features of a molecule that are essential for its biological activity and for designing new analogs with improved efficacy, solubility, and reduced side effects.[6][7][8][9][10] This document provides a framework for conducting SAR studies on this compound, leveraging the extensive knowledge from other taxanes.
General Structure-Activity Relationships of Taxanes
The biological activity of taxanes is highly dependent on their complex three-dimensional structure. Key structural features that are generally considered important for the activity of taxanes like Paclitaxel are summarized below and can be considered as starting points for the investigation of this compound.[7][8][11]
-
The Taxane Core: The rigid 6-8-6 tricyclic carbon skeleton is essential for maintaining the correct conformation for binding to tubulin.[7]
-
The C13 Side Chain: The ester side chain at the C13 position is critical for activity. Modifications to this side chain have a significant impact on the biological properties of taxanes.[7][12]
-
The Oxetane Ring: The four-membered oxetane ring (D-ring) is a crucial element for the high activity of many taxanes.[7]
-
Substituents on the Taxane Core: The nature and stereochemistry of the substituents at various positions (e.g., C1, C2, C4, C7, C9, C10) can modulate the activity, metabolic stability, and solubility of the compounds.[11][13]
A diagram illustrating the key structural features of the taxane scaffold is provided below.
Caption: Key structural features of the taxane scaffold influencing biological and physicochemical properties.
Proposed Experimental Workflow for SAR Studies of this compound
A systematic approach is required to elucidate the SAR of this compound. The following workflow outlines the key steps, from analog design to in-depth biological evaluation.
Caption: Proposed experimental workflow for the structure-activity relationship (SAR) studies of this compound.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of new taxane analogs is a complex process that often starts from a readily available natural taxane, such as baccatin III.[14] A general approach for the semi-synthesis of this compound analogs would involve:
-
Isolation and Purification of a Suitable Starting Material: Isolate a key intermediate from a natural source, for example, a baccatin III-like core structure from Taxus species.
-
Protection of Reactive Functional Groups: Selectively protect hydroxyl groups on the taxane core to allow for modification at a specific position.
-
Modification of the Target Functional Group: Introduce the desired chemical modification. For example, esterification or etherification of a hydroxyl group, or modification of the C13 side chain.
-
Deprotection: Remove the protecting groups to yield the final analog.
-
Purification and Characterization: Purify the synthesized compound using chromatographic techniques (e.g., HPLC) and confirm its structure using spectroscopic methods (e.g., NMR, MS).
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for the primary screening of newly synthesized analogs to determine their anti-proliferative activity.[15][16][17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay directly assesses the effect of the compounds on the polymerization of tubulin, which is the primary mechanism of action for taxanes.[19]
Protocol: In Vitro Microtubule Assembly Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin protein, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compounds to that of a positive control (Paclitaxel) and a negative control (vehicle).
Apoptosis Assay
To confirm that the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed.[20]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the this compound analogs at their IC50 concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation (Hypothetical Data for this compound Analogs)
The following tables present hypothetical data to illustrate how the results of SAR studies on this compound could be summarized.
Table 1: Cytotoxicity of Hypothetical this compound Analogs against HeLa Cells
| Compound | R1 Group (C7) | R2 Group (C10) | IC50 (nM) |
| This compound | -OH | -OAc | 15.2 |
| Analog 1 | -OAc | -OAc | 10.5 |
| Analog 2 | -H | -OAc | 55.8 |
| Analog 3 | -OH | -OH | 20.1 |
| Analog 4 | -OH | -H | 89.3 |
| Paclitaxel | -OH | -OAc | 5.6 |
Table 2: Effect of Hypothetical this compound Analogs on Microtubule Polymerization
| Compound | Concentration (µM) | Relative Microtubule Polymerization (%) |
| Vehicle | - | 10 |
| This compound | 1 | 85 |
| Analog 1 | 1 | 92 |
| Analog 2 | 1 | 45 |
| Paclitaxel | 1 | 100 |
Signaling Pathway
The primary signaling pathway affected by taxanes involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: Simplified signaling pathway of taxanes leading to apoptosis.
By following these guidelines and protocols, researchers can systematically investigate the structure-activity relationships of this compound and its analogs, paving the way for the development of novel and more effective anticancer agents.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Components, Distribution, and Biological Activities in Taxus: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Targeting Agents as Cancer Chemotherapeutics: An Overview of Molecular Hybrids as Stabilizing and Destabilizing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Struc-Activ.Rela [ch.ic.ac.uk]
- 8. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxol: the chemistry and structure-activity relationships of a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of some water-soluble prodrugs and derivatives of taxol with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and biological activity of taxol acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxic activity of Taxol and Taxotere on primary cultures and established cell lines of human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Production of taxoids with biological activity by plants and callus culture from selected Taxus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application of Taxumairol R in Drug Discovery: A Practical Guide
Disclaimer: Scientific literature extensively covers the therapeutic potential of various taxane diterpenoids. However, specific research on Taxumairol R is limited. The following application notes and protocols are therefore based on the well-established data of closely related and clinically significant taxanes, most notably paclitaxel (Taxol). Researchers should consider these recommendations as a starting point for the investigation of this compound, with the understanding that its specific biological activities may differ.
Application Notes
This compound, a member of the taxane family of diterpenoids, holds potential as a lead compound in anticancer drug discovery. Taxanes are renowned for their potent cytotoxic effects against a broad spectrum of cancers.[1] The primary mechanism of action for this class of compounds is the stabilization of microtubules, which are crucial components of the cellular cytoskeleton involved in mitosis and the maintenance of cell shape.[2][3] By binding to the β-tubulin subunit of microtubules, taxanes promote their polymerization and inhibit depolymerization, leading to the formation of stable, non-functional microtubule bundles.[2][4] This disruption of microtubule dynamics arrests the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[2][5][6]
The exploration of this compound in drug discovery is warranted due to the potential for an improved therapeutic window, altered solubility, or a different spectrum of activity against various cancer types compared to existing taxanes like paclitaxel and docetaxel. Research efforts should focus on its cytotoxic and anti-proliferative activities, its precise mechanism of action, and its effects on key signaling pathways implicated in cancer progression.
Potential Therapeutic Indications:
Based on the activity of related taxanes, this compound could be investigated for efficacy against a range of solid tumors, including:
-
Ovarian Cancer[7]
-
Breast Cancer[7]
-
Lung Cancer[7]
-
Prostate Cancer[1]
-
Head and Neck Cancer
-
Gastrointestinal Cancers
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of paclitaxel against various human cancer cell lines, providing a reference for the expected potency of taxane compounds. These values were determined using cell viability assays, such as the MTT assay, following a 72-hour drug exposure.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast (HER2+) | ~10 | [8] |
| MDA-MB-231 | Breast (Triple Negative) | ~300 | [8][9] |
| T-47D | Breast (Luminal A) | ~5 | [8] |
| MCF-7 | Breast | 3500 | [9] |
| BT-474 | Breast | 19 | [9] |
| A549 | Lung | Not specified | |
| HeLa | Cervical | Not specified | |
| OVCAR-3 | Ovarian | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.[10][11]
Key Signaling Pathways
Taxanes like paclitaxel have been shown to modulate several critical signaling pathways involved in cell survival and apoptosis.[12][13] The primary effect of microtubule stabilization can trigger a cascade of downstream events.
-
Induction of Apoptosis: Stabilized microtubules lead to mitotic arrest, which activates the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[14]
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway can promote apoptosis in cancer cells.[14][15]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK/SAPK and p38 MAPK, can be activated in response to the cellular stress induced by paclitaxel, contributing to the induction of apoptosis.[14][16]
-
NF-κB Pathway: The NF-κB signaling pathway, which is involved in inflammation and cell survival, can also be modulated by paclitaxel.[12][13]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[18]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[19]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by the increase in fluorescence of a reporter dye that incorporates into microtubules as they form.[20][21]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[21]
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)[21]
-
This compound
-
Positive controls: Paclitaxel (stabilizer), Vincristine (destabilizer)[20]
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader with temperature control
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include wells with paclitaxel, vincristine, and a vehicle control.[20]
-
Initiate Polymerization: Transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.[20]
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates microtubule polymerization. Compare the polymerization curves in the presence of this compound to the controls to determine its effect on tubulin assembly.
Visualizations
Caption: Mechanism of action of taxanes like this compound.
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Signaling pathways modulated by taxanes.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Taxane - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. [Paclitaxel induced apoptotic genes and pathways alterations: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. In vitro tubulin polymerization assay [bio-protocol.org]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Taxumairol R for Assays
For researchers, scientists, and drug development professionals utilizing Taxumairol R, achieving optimal solubility is critical for obtaining accurate and reproducible assay results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.
Troubleshooting Guide
This compound, like other members of the taxane family, is a hydrophobic molecule with limited aqueous solubility. The following table summarizes recommended solvents and strategies to enhance its dissolution for various assays.
| Solvent/Method | Recommended Use | Key Considerations | Potential Issues |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM). | High dissolving power for a wide range of compounds. Miscible with water and cell culture media. | Can be toxic to cells at concentrations >0.5%. May interfere with certain enzymatic assays. |
| Ethanol (EtOH) | Alternative to DMSO for stock solutions. | Less toxic to some cell lines compared to DMSO. | May not be as effective as DMSO for highly hydrophobic compounds. Can affect enzyme activity. |
| Acetone | Useful for initial solubilization before dilution. | Good solvent for many organic compounds and is volatile, making it easy to remove. | Not typically used directly in cell-based assays due to high volatility and cytotoxicity. |
| Methanol (MeOH) | Can be used for initial dissolution. | Similar properties to ethanol. | Can be more toxic than ethanol. |
| Stepwise Dilution | Method for diluting stock solutions into aqueous buffers or media. | Prevents "solvent shock" and precipitation of the compound. | Requires careful and precise pipetting to ensure accurate final concentrations. |
| Sonication | To aid in the dissolution of powder in the initial stock solution. | Can break up aggregates and enhance solubility. | Over-sonication can generate heat and potentially degrade the compound. |
| Gentle Warming | To assist in dissolving the compound in the stock solvent. | Can increase the rate of dissolution. | Excessive heat can lead to degradation of the compound. A water bath at 37°C is recommended. |
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my cell culture medium. What should I do?
A1: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution. To prevent this, use a stepwise dilution method. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, create an intermediate dilution in a small volume of serum-free media or your assay buffer. Then, add this intermediate dilution to the final volume of your complete media. Always add the compound solution to the aqueous solution while gently vortexing to ensure rapid mixing.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, the optimal concentration can be cell-line dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any potential effects of the solvent on cell viability or assay readout.
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, stock solutions of this compound in a high-quality, anhydrous solvent like DMSO can be stored. For short-term storage (up to a few weeks), refrigeration at 4°C is suitable. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect the solution from light.
Q4: I am performing a microtubule polymerization assay. Which solvent should I use for this compound?
A4: For in vitro biochemical assays like microtubule polymerization, it is crucial to minimize the final concentration of organic solvents as they can interfere with protein function. Prepare a high-concentration stock of this compound in 100% DMSO. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%.
Q5: I see a precipitate in my cell culture plates after a few hours of incubation with this compound. What could be the cause?
A5: Delayed precipitation can occur if the concentration of this compound is at the limit of its solubility in the cell culture medium. Several factors can contribute to this, including interactions with media components, changes in pH, or evaporation of the medium in the incubator. To troubleshoot, try using a lower final concentration of this compound or increasing the serum concentration in your medium (if your experimental design allows), as serum proteins can sometimes help to solubilize hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * Molecular Weight of this compound ( g/mol ) * Volume (L))
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of 100% sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Microtubule Polymerization Assay
This protocol is adapted for a fluorescent-based assay to assess the effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound stock solution (10 mM in DMSO)
-
Assay plates (e.g., black 96-well plates for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock in General Tubulin Buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all samples and is below 1%.
-
On ice, add the following to each well of the assay plate:
-
General Tubulin Buffer
-
This compound working solution or vehicle control (buffer with the same DMSO concentration)
-
Purified tubulin
-
Fluorescent reporter dye
-
-
Initiate the polymerization reaction by adding GTP to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates microtubule polymerization.
-
Analyze the data by plotting fluorescence intensity versus time. Compare the polymerization curves of samples treated with this compound to the vehicle control.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for assays.
Caption: Potential signaling pathway affected by this compound, leading to apoptosis.
Taxumairol R stability under different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Taxumairol R in aqueous solutions at different pH values?
A: Based on the behavior of other taxanes, this compound is expected to be most stable in mildly acidic conditions, likely around pH 4-5.[1] Under neutral to basic conditions (pH > 6-7), taxanes typically undergo base-catalyzed hydrolysis of their ester groups.[1][2] In strongly acidic conditions (pH < 4), acid-catalyzed degradation, such as the cleavage of the oxetane ring or hydrolysis of the side chain, can occur.[3]
Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?
A: Under acidic conditions, potential degradation pathways include hydrolysis of the ester side chain and cleavage of the oxetane ring.[3] Under basic conditions, the primary degradation pathway is likely the hydrolysis of the various ester groups, with the C-13 side chain being particularly susceptible.[1][2] Epimerization at the C-7 position is another common degradation route for taxanes in basic solutions.[1][2]
Q3: How can I monitor the degradation of this compound during a stability study?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective way to monitor the degradation of this compound. This method should be able to separate the intact drug from its degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.[2][3]
Q4: What are "forced degradation" studies, and why are they important?
A: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions, such as extreme pH, high temperature, and oxidizing agents, to accelerate its degradation.[4][5] These studies are crucial in the early stages of drug development to understand the degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[4][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress condition (e.g., pH, temperature) is not harsh enough. The duration of the study is too short. | Increase the strength of the stressor (e.g., use a higher or lower pH, increase the temperature). Extend the duration of the study. |
| Complete degradation of this compound is observed immediately. | The stress condition is too harsh. | Reduce the strength of the stressor (e.g., use a more moderate pH, lower the temperature). Sample at earlier time points. |
| Poor separation of degradation products from the parent compound in HPLC. | The analytical method is not "stability-indicating." | Optimize the HPLC method by changing the mobile phase composition, gradient, column type, or temperature. |
| Inconsistent or irreproducible results. | Inaccurate pH measurement or control. Fluctuation in temperature. Inconsistent sample preparation. | Calibrate the pH meter regularly. Use a temperature-controlled incubator or water bath. Follow a standardized sample preparation protocol. |
Hypothetical Stability Data for this compound
The following table summarizes the hypothetical percentage of this compound remaining after 24 hours of incubation in aqueous solutions at various pH values and a constant temperature of 40°C.
| pH | % this compound Remaining (after 24h) | Major Degradation Products (Hypothetical) |
| 1.0 | 75% | Side-chain cleaved product, Oxetane ring-opened product |
| 3.0 | 95% | Minor side-chain hydrolysis |
| 4.5 | >99% | Negligible degradation |
| 7.0 | 85% | C-13 side chain hydrolysis product, 7-epi-Taxumairol R |
| 9.0 | 60% | Multiple ester hydrolysis products, 7-epi-Taxumairol R |
| 11.0 | <10% | Extensive decomposition |
Experimental Protocols
Protocol: Forced Hydrolytic Degradation Study of this compound
Objective: To evaluate the stability of this compound in acidic and basic aqueous solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate buffers (for neutral pH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
-
LC-MS system (for identification of degradants)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stress Testing:
-
Acidic Condition: Add a specific volume of the this compound stock solution to a volumetric flask containing 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
-
Basic Condition: Add a specific volume of the this compound stock solution to a volumetric flask containing 0.1 M NaOH to achieve the desired final concentration.
-
Neutral Condition: Add a specific volume of the this compound stock solution to a volumetric flask containing a neutral buffer (e.g., pH 7.0 phosphate buffer).
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stock solution to the same final concentration.
-
-
Incubation:
-
Incubate all samples (acidic, basic, neutral, and control) at a specific temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples to prevent further degradation. For example, neutralize the HCl sample with an equivalent amount of NaOH, and the NaOH sample with an equivalent amount of HCl.
-
Dilute the samples, if necessary, to fall within the calibration range of the HPLC method.
-
Analyze the samples by a validated stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
If significant degradation is observed, analyze the stressed samples by LC-MS to identify the major degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability under different pH conditions.
References
Technical Support Center: Optimizing Taxumairol R in Cytotoxicity Assays
Welcome to the technical support center for Taxumairol R. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and other taxanes?
This compound, belonging to the taxane family of compounds, primarily functions by stabilizing microtubules. This interference with microtubule dynamics disrupts the normal process of cell division, leading to an arrest of the cell cycle in the G2/M phase. Ultimately, this cell cycle arrest triggers programmed cell death, or apoptosis.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in cytotoxicity assays?
The effective concentration of this compound can vary significantly depending on the cancer cell line being tested and the duration of exposure.[5] Generally, for taxanes like paclitaxel, IC50 values (the concentration required to inhibit the growth of 50% of cells) can range from the low nanomolar to the micromolar range.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I expose my cells to this compound?
The duration of exposure to this compound can significantly impact its cytotoxic effect. Studies have shown that prolonging the exposure time from 24 to 72 hours can increase cytotoxicity by 5 to 200-fold in different cell lines.[7] A common starting point is a 24 to 72-hour incubation period.
Q4: Why am I observing different IC50 values for this compound across different cell lines?
It is very common to observe different IC50 values for the same compound in different cell lines.[5] This variability is attributed to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response."[5] Factors such as differences in proliferation rates, expression of drug targets, and drug resistance mechanisms can all contribute to these variations.
Q5: Can the solvent for this compound affect the experimental outcome?
Yes, the vehicle used to dissolve this compound can influence the results. For instance, Cremophor EL, a solvent often used for the clinical formulation of paclitaxel, has been shown to have its own cytotoxic effects and can even antagonize the cytotoxicity of paclitaxel at certain concentrations.[7][8] It is essential to include a vehicle-only control in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation.[9] Ensure thorough mixing of this compound in the media before adding to the cells. |
| No cytotoxic effect observed | The concentration of this compound is too low, the incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment with a wider range of concentrations. Increase the incubation time (e.g., up to 72 hours).[7] Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| Unexpectedly high cytotoxicity, even at low concentrations | The compound may have degraded, or there may be an issue with the solvent. The cells may be overly sensitive. | Use a fresh stock of this compound. Always include a vehicle-only control to assess the solvent's toxicity.[8] Titrate the cell seeding density to ensure they are in a healthy, logarithmic growth phase. |
| Inconsistent results between experiments | Variations in cell passage number, cell health, or slight differences in experimental conditions. | Use cells within a consistent and low passage number range. Monitor cell health and morphology regularly. Maintain strict consistency in all experimental parameters, including incubation times and reagent concentrations. |
Experimental Protocols
General Cytotoxicity Assay Workflow
A standard protocol for assessing the cytotoxicity of this compound involves the following steps:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT, XTT, or crystal violet assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Data Presentation: IC50 Values of Paclitaxel in Various Cancer Cell Lines
The following table summarizes the IC50 values for paclitaxel, a well-known taxane, in different human cancer cell lines to illustrate the expected range of effective concentrations.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Various Cancer Cell Lines | Various | 10,000 - 50,000 (as reported in one study)[6] | Not Specified |
| Eight Human Tumour Cell Lines | Various | 2.5 - 7.5[7] | 24 |
Note: IC50 values are highly dependent on the specific experimental conditions and the assay used.
Signaling Pathways and Visualizations
This compound, like other taxanes, induces apoptosis through the activation of specific signaling pathways. The disruption of microtubule dynamics can lead to the activation of the MAP kinase pathways (ERK and p38) and can also involve the p53 tumor suppressor gene.[1][4]
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cytotoxic activity of Taxol in primary cultures of tumour cells from patients is partly mediated by Cremophor EL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Taxumairol R by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Taxumairol R. The information is presented in a practical question-and-answer format to directly address common challenges encountered during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques used for the purification of this compound and related taxanes?
A1: The most common techniques for purifying this compound and other taxanes are normal-phase chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). Normal-phase chromatography, often using silica gel, is typically employed for initial fractionation of the crude extract. RP-HPLC is then used for higher resolution separation and to achieve high purity of the final compound.
Q2: I am observing low yield of this compound after chromatography. What are the potential causes and solutions?
A2: Low yield can be attributed to several factors:
-
Compound Instability: Taxanes can be sensitive to pH and temperature. Prolonged exposure to acidic or basic conditions, or high temperatures during solvent evaporation, can lead to degradation. It is advisable to work at neutral pH and use moderate temperatures for solvent removal.
-
Irreversible Adsorption: this compound might be irreversibly adsorbed onto the stationary phase, especially with highly active silica gel. Deactivating the silica gel with a small amount of water or using a less active adsorbent like alumina can mitigate this.
-
Incomplete Elution: The chosen mobile phase may not be strong enough to elute the compound completely from the column. A gradual increase in solvent polarity (in normal-phase) or organic solvent concentration (in reverse-phase) is recommended.
-
Sample Loss During Workup: Significant compound loss can occur during solvent partitioning and transfer steps. Careful handling and minimizing the number of transfer steps can help improve yield.
Q3: My chromatogram shows broad, tailing peaks for this compound. How can I improve the peak shape?
A3: Peak tailing is a common issue in chromatography and can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol groups on silica) can cause tailing. Using end-capped columns or adding a small amount of a competitive agent (like triethylamine for basic compounds) to the mobile phase can reduce these interactions.
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can improve peak symmetry.
-
Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, it may be necessary to use a new column.
Q4: I am having trouble separating this compound from co-eluting impurities. What strategies can I employ?
A4: Co-eluting impurities are a significant challenge in natural product purification. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can significantly alter selectivity. In normal-phase chromatography, try different solvent combinations (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). In RP-HPLC, changing the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can resolve co-eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase chemistry can provide the necessary selectivity. For example, if a C18 column is not providing adequate separation, a phenyl-hexyl or cyano column might be effective.
-
Employ a Shallow Gradient: In gradient elution, using a shallower gradient around the elution time of this compound can enhance the resolution between closely eluting compounds.
-
Tandem Chromatography: Combining different chromatographic techniques, such as normal-phase followed by reverse-phase chromatography, can effectively remove impurities that are difficult to separate in a single step.
Q5: How can I remove chlorophyll from my initial plant extract before chromatography?
A5: Chlorophyll is a common impurity in plant extracts that can interfere with chromatographic purification. It can be removed by:
-
Solvent Partitioning: Chlorophyll is nonpolar and can be removed by partitioning the crude extract between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane). The chlorophyll will preferentially move into the hexane layer.
-
Solid-Phase Extraction (SPE): Using a C18 SPE cartridge, the crude extract can be loaded, and a polar solvent wash can elute the more polar compounds, leaving the nonpolar chlorophyll bound to the cartridge.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the chromatographic purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Compound Eluting | Compound is too strongly retained on the column. | Increase the polarity of the mobile phase (normal-phase) or the percentage of organic solvent (reverse-phase). |
| Compound has degraded on the column. | Check the stability of this compound on the stationary phase by performing a small-scale test. Consider using a less harsh stationary phase or deactivating silica gel. | |
| Incorrect mobile phase composition. | Double-check the preparation of the mobile phase to ensure the correct solvent ratios. | |
| Low Purity/Multiple Peaks | Incomplete separation from impurities. | Optimize the mobile phase composition or gradient profile. Try a different stationary phase with different selectivity. |
| Sample degradation. | Analyze the sample for degradation products. Ensure mild conditions during extraction and purification (neutral pH, low temperature). | |
| Column contamination. | Flush the column with a strong solvent to remove any strongly retained compounds from previous runs. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing of the mobile phase and degas the solvents to prevent bubble formation. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
Experimental Protocols
Note: Specific, validated protocols for this compound purification are not widely available in the public domain. The following protocols are based on general methods for taxane purification and should be optimized for your specific application.
Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the initial mobile phase until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a nonpolar mobile phase (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or linear gradient.
-
Collect fractions and monitor the elution of compounds by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, spotting them alongside a reference standard of this compound if available.
-
Combine the fractions containing the compound of interest.
-
Evaporate the solvent under reduced pressure at a moderate temperature (e.g., 40°C).
-
Protocol 2: Reverse-Phase HPLC (High-Purity Purification)
-
Column and Mobile Phase Preparation:
-
Use a C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Prepare the mobile phases:
-
Mobile Phase A: HPLC-grade water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
-
Degas the mobile phases thoroughly.
-
-
System Equilibration:
-
Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified sample from the silica gel column in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
-
Gradient Elution:
-
Develop a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Monitor the elution at a suitable UV wavelength (e.g., 227 nm for taxanes).
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by re-injecting it into the HPLC system.
-
Characterize the purified compound using techniques like mass spectrometry and NMR.
-
Visualizations
Technical Support Center: Taxumairol R Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taxumairol R. The information provided herein is designed to address common issues encountered during the experimental analysis of this compound and its potential degradation products.
Disclaimer: Specific degradation pathway and product data for this compound is limited. The information presented here is largely based on studies of the closely related and extensively studied taxane, paclitaxel (Taxol). Due to structural similarities, the degradation behavior of this compound is anticipated to be comparable. However, experimental verification is crucial.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Unexpected peaks in the chromatogram | Contamination of the sample, mobile phase, or HPLC system. Degradation of this compound. | - Ensure proper cleaning and equilibration of the HPLC system. - Use high-purity solvents and freshly prepared mobile phases. - Analyze a blank injection (solvent only) to identify system-related peaks. - If degradation is suspected, prepare fresh samples and store them under recommended conditions (cool and protected from light). |
| Loss of this compound peak area or height | Adsorption of the analyte to container surfaces or column frit. Incomplete sample dissolution. Degradation of the compound. | - Use silanized vials to minimize adsorption. - Ensure complete dissolution of the sample in the chosen solvent; sonication may be helpful. - Check the stability of this compound in the analytical solvent over the duration of the experiment. |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. Inappropriate mobile phase pH. Sample overload. | - Flush the column with a strong solvent or use a dedicated column cleaning procedure. - If the column is old or has been used extensively, consider replacing it. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. Temperature variations. Column aging. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. - Use a column oven to maintain a stable temperature. - Equilibrate the column for a sufficient time before starting the analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
-
Acidic Conditions: Epimerization at C-7, hydrolysis of the C-13 side chain, and opening of the oxetane ring. A common degradant is 10-deacetylpaclitaxel.[1]
-
Basic Conditions: Hydrolysis of the ester groups, leading to the formation of baccatin III and the paclitaxel sidechain methyl ester. Epimerization at C-7 (7-epipaclitaxel) and hydrolysis of the acetyl group at C-10 (10-deacetylpaclitaxel) are also common.[1][2]
-
Oxidative Conditions: The taxane core can be susceptible to oxidation, though in some studies on paclitaxel, only 10-deacetylpaclitaxel was observed as a major degradation product under treatment with hydrogen peroxide.[1]
-
Photolytic Conditions: Exposure to high-intensity light can lead to the formation of various isomers, with a C3-C11 bridged isomer being a significant photodegradant of paclitaxel.[1]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: this compound should be stored under recommended storage conditions, which typically involve being kept in a cool, dark, and dry place. A safety data sheet for this compound indicates that it is stable under these conditions.[3] It is advisable to protect it from strong acids, alkalis, and oxidizing/reducing agents, as these can promote degradation.[3]
Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used technique for the analysis of taxanes.[4][5][6] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools that provide molecular weight and structural information.[1]
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method, you will need to perform forced degradation studies to generate the potential degradation products.[7][8][9] The HPLC method should then be optimized to achieve adequate separation between the parent drug and all significant degradants.[10][11]
Quantitative Data Summary
The following table summarizes the degradation of paclitaxel under various stress conditions, which can serve as an estimate for this compound.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Paclitaxel | Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 80 °C | 2.07 ± 0.33% | 10-deacetylpaclitaxel, Oxetane ring-opened product | [1][10] |
| Basic Hydrolysis | 0.1 M NaOH | Not Specified | Not Specified | Significant | Baccatin III, Paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, 7-epipaclitaxel | [1] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not Specified | 4.81 ± 0.144% | 10-deacetylpaclitaxel | [1][10] |
| Photolytic Degradation | High-Intensity Light | Not Specified | Not Specified | Not Specified | C3-C11 bridged isomer and other isomers | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a defined period, monitoring the degradation periodically. Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to high-intensity UV light (e.g., 320-400 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a starting point for developing a stability-indicating HPLC method for taxanes. Optimization will be required for this compound.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[4] For example, an isocratic mobile phase of acetonitrile:water (60:40 v/v) can be used.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 227 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in a chromatogram.
References
- 1. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
- 4. rroij.com [rroij.com]
- 5. Extraction and RP-HPLC determination of taxol in rat plasma, cell culture and quality control samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Taxumairol R Spectroscopic Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference during the spectroscopic analysis of Taxumairol R.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound, providing step-by-step solutions to identify and eliminate sources of interference.
Q1: Why does my ¹H NMR spectrum of this compound show unexpected peaks that don't correspond to the structure?
A1: Extraneous peaks in an NMR spectrum are typically due to sample contamination or solvent impurities. Follow these steps to identify and resolve the issue:
-
Step 1: Identify Residual Solvent Peaks: Your deuterated solvent is never 100% pure and will show small peaks from its non-deuterated counterpart (e.g., a peak for CHCl₃ in a CDCl₃ solvent).[1] Water is also a very common contaminant absorbed from the atmosphere.[2] Compare the chemical shifts of the unknown peaks to a standard table of common NMR impurities (see Table 1).
-
Step 2: Check for Contaminants from Lab Materials: Common contaminants include plasticizers (e.g., phthalates), grease from glassware joints, and residues from cleaning agents.[3] These are often introduced during sample preparation or extraction. Using high-purity solvents and meticulously cleaning all glassware is crucial.[1][3] It is good practice to filter the NMR solution directly into the sample tube to remove dust and other solid particles.[2][4]
-
Step 3: Assess Sample Purity: If the sample of this compound is not fully purified, signals from other co-extracted natural products or residual chromatography solvents will appear in the spectrum. Re-purification using a technique like HPLC may be necessary.
-
Step 4: Evaluate Sample Stability: this compound, like many complex natural products, may degrade under certain conditions (e.g., exposure to light, acid, or base), leading to the appearance of new peaks from degradation products. Ensure proper storage and handle the sample promptly. The formation of artifacts can also occur from reactions with the extraction or chromatography solvents themselves.[5]
Q2: My mass spectrometry (MS) data shows a molecular ion peak that doesn't match the expected mass of this compound. What are the potential causes?
A2: Discrepancies in mass spectrometry data often arise from adduct formation, contaminants, or isobaric interferences from metabolites.
-
Step 1: Look for Common Adducts: In electrospray ionization (ESI), it is common for the analyte to form adducts with ions present in the solvent, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonia ([M+NH₄]⁺). Calculate the expected masses for these common adducts and see if they match your observed peak.
-
Step 2: Consider Contamination: Contaminants are a frequent source of interference in MS.[6] Common background ions include plasticizers (e.g., phthalates), slip agents (e.g., erucamide), and solvent stabilizers like butylated hydroxytoluene (BHT).[3][7] These can be introduced from plasticware, solvents, or the lab environment.
-
Step 3: Investigate Isobaric Interference: If analyzing samples from a biological matrix, metabolites of this compound could be present. Some metabolites may be isobaric (have the same nominal mass) as the parent compound, causing interference.[8][9] High-resolution mass spectrometry (HRMS) can often distinguish between the parent drug and an isobaric metabolite based on their exact masses.[8]
-
Step 4: Check for In-Source Fragmentation or Reactions: The conditions within the mass spectrometer's ion source can sometimes cause the molecule to fragment or react, leading to unexpected ions. Optimizing source parameters like temperature and voltage can help minimize these effects.
Q3: The baseline of my Infrared (IR) spectrum is noisy and shows a very broad, unexpected absorption. How can I fix this?
A3: A noisy baseline and broad absorptions in IR spectroscopy are often caused by insufficient background correction, sample scattering, or the presence of water.
-
Step 1: Address Water Contamination: A very broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of water. Ensure your sample, solvent (for solution IR), and KBr (for pellets) are completely dry. Storing materials in a desiccator is recommended.
-
Step 2: Perform Proper Background Correction: Always run a background spectrum of the empty sample compartment (or with the pure solvent/KBr) immediately before running your sample. This allows the instrument to subtract signals from atmospheric CO₂ (sharp peaks around 2360 cm⁻¹) and water vapor.
-
Step 3: Improve Sample Preparation: For solid samples (KBr pellets or thin films), a noisy, sloping baseline can result from light scattering if the sample is not ground finely enough or is too thick.[10] Ensure the sample is ground to a fine, consistent powder and that KBr pellets are transparent.
-
Step 4: Use an Instrument Purge: For highly sensitive measurements, purging the instrument's sample compartment with dry nitrogen gas can significantly reduce interference from atmospheric water and CO₂.
Q4: My UV-Vis spectrum for a this compound formulation is showing poor linearity and overlapping peaks. What is the cause?
A4: In UV-Vis spectroscopy, interference often comes from formulation excipients, impurities with chromophores, or using an inappropriate solvent.
-
Step 1: Check for Excipient Interference: If analyzing a formulated product, excipients may absorb in the same UV region as this compound.[11] Run a spectrum of a blank formulation (containing all excipients except this compound) to check for interfering absorptions.
-
Step 2: Select the Correct Solvent: The solvent used must be transparent in the wavelength range of interest. Check the solvent's UV cutoff wavelength to ensure it does not interfere with the analyte's absorbance maxima. For taxanes, various solvent systems like methanol/buffer mixtures have been successfully used.[11]
-
Step 3: Assess Sample Purity: Impurities that contain chromophores will absorb UV light and can interfere with quantification. If purity is a concern, HPLC with a photodiode array (PDA) detector is recommended over simple UV-Vis spectroscopy, as it separates the components before spectral analysis.[12]
-
Step 4: Use Derivative Spectroscopy: If peaks are overlapping, applying first or second-order derivative spectroscopy can help resolve the individual signals and identify the true absorbance maximum for each component, which can be useful in the analysis of taxanes.[13]
Data Presentation
Table 1: Common Impurities in NMR Spectroscopy
This table lists common solvents and contaminants with their typical ¹H NMR chemical shifts in CDCl₃ to aid in the identification of extraneous peaks.
| Compound | Formula | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity | Notes |
| Water | H₂O | ~1.56 | singlet (broad) | Highly variable depending on concentration and temperature. |
| Acetone | C₃H₆O | 2.17 | singlet | Common cleaning solvent residue. |
| Dichloromethane | CH₂Cl₂ | 5.30 | singlet | Common extraction and chromatography solvent. |
| Diethyl ether | C₄H₁₀O | 3.48 (q), 1.21 (t) | quartet, triplet | Common extraction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet | Common chromatography solvent. |
| Hexane | C₆H₁₄ | ~1.25, ~0.88 | multiplet (broad) | Component of petroleum ether, a common chromatography solvent. |
| Silicone Grease | - | ~0.07 | singlet (broad) | From ground glass joints. |
| Phthalates | - | ~7.7, ~7.5 | multiplet | Plasticizer contamination. |
Experimental Protocols
Protocol: Preparation of a High-Quality NMR Sample to Minimize Interference
This protocol outlines the steps for preparing a solid sample of this compound for ¹H NMR analysis, focusing on minimizing common sources of contamination.
Materials:
-
Purified this compound (1-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, >99.8% D)
-
High-quality 5 mm NMR tube and cap
-
Clean, dry glassware (small vial, Pasteur pipette)
-
Kimwipe™ or cotton wool
-
Nitrogen gas line (optional, for drying)
Procedure:
-
Glassware Preparation: Thoroughly clean the NMR tube and sample vial. Wash with a suitable solvent (e.g., acetone), followed by distilled water. Avoid using brushes that can scratch the inside of the NMR tube.[4] For stubborn residues, soaking in an appropriate cleaning solution may be necessary. Dry the glassware completely, ideally in an oven at <100°C or by passing a stream of filtered nitrogen through it.[4] Note that new NMR tubes are not always clean and should be washed before first use.[4]
-
Sample Weighing: Accurately weigh 1-10 mg of your purified, dry this compound into the clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the deuterated solvent to the vial containing the sample.[4] The sample volume is critical for proper instrument shimming; a solution height of ~40 mm in a 5 mm tube is standard.[2]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming or sonication can be used, but be mindful of potential sample degradation. Ensure the final solution is transparent and homogeneous.[2]
-
Filtration: Create a micro-filter by placing a small, tight plug of cotton wool or a piece of Kimwipe™ into a clean Pasteur pipette.[14]
-
Transfer to NMR Tube: Using the filter pipette, transfer the sample solution from the vial into the NMR tube.[4][14] This crucial step removes any dust, fibers, or undissolved particulates that can severely degrade the quality of the NMR spectrum.
-
Capping and Labeling: Cap the NMR tube securely. Label the tube near the top directly on the glass with a permanent marker. Do not use paper labels or tape, as they can affect the tube's balance in the spinner.[4]
-
Final Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (bottom ~10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[2]
Mandatory Visualization
Caption: A logical workflow for troubleshooting and resolving interference in spectroscopic experiments.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV spectroscopy and least square matching for high throughput discrimination of taxanes in commercial formulations and compounded bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Protocol Refinement for Microtubule Polymerization with Taxumairol R
Disclaimer: While this guide is centered on Taxumairol R, a member of the taxane family of microtubule-stabilizing agents, specific experimental protocols and quantitative data for this compound are not widely available in published literature. Therefore, the detailed protocols, quantitative parameters, and troubleshooting advice provided herein are based on the extensive research and established methodologies for paclitaxel (Taxol), a closely related and well-characterized taxane. Researchers should consider these protocols as a strong starting point for optimizing their experiments with this compound, with the understanding that some empirical adjustments may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a taxane, a class of compounds that function as microtubule-stabilizing agents.[1] Like other taxanes, it is presumed to bind to the β-tubulin subunit within the microtubule polymer.[2][3] This binding event promotes the assembly of tubulin dimers into microtubules, enhances the stability of existing microtubules, and suppresses their dynamic instability, which is the stochastic switching between phases of growth and shortening.[4] By stabilizing microtubules, this compound can arrest cells in the metaphase-anaphase stage of mitosis, ultimately leading to apoptosis.[1]
Q2: Which type of assay is best for monitoring this compound-induced microtubule polymerization?
A2: Both turbidity and fluorescence-based assays are commonly used. Fluorescence-based assays are often preferred for their higher sensitivity and suitability for high-throughput screening. A common fluorescence method utilizes a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.
Q3: My negative control (tubulin without this compound) shows significant polymerization. What could be the cause?
A3: Spontaneous polymerization in the absence of a stabilizing agent can occur, particularly at high tubulin concentrations or in the presence of contaminants. Ensure your tubulin is of high purity (>99%) and has been properly stored to avoid aggregation. Pre-centrifuging the tubulin solution before starting the assay can help remove any aggregates. Additionally, the buffer composition, especially the presence of enhancers like glycerol, can promote self-assembly.
Q4: I am not observing a dose-dependent increase in polymerization with increasing concentrations of this compound. What should I check?
A4: Several factors could contribute to this. First, verify the concentration and purity of your this compound stock solution. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not inhibiting the reaction. It's also possible that the concentrations tested are already at the saturation point for the assay. Consider testing a wider and lower range of concentrations. Finally, ensure that all other reaction components are not limiting.
Q5: The fluorescence signal in my assay is weak or noisy. How can I improve it?
A5: To improve a weak signal, you could consider increasing the tubulin concentration or optimizing the concentration of the fluorescent reporter dye. For noisy signals, ensure proper mixing of reagents and that the plate is read promptly after adding all components. Check the specifications of your plate reader, including the excitation and emission wavelengths and the gain settings. Using black, non-binding surface plates can also help to reduce background fluorescence.
Quantitative Data for Taxane-Induced Microtubule Polymerization
The following table summarizes typical quantitative parameters for in vitro microtubule polymerization assays using paclitaxel as a reference taxane. These values should serve as a starting point for experiments with this compound.
| Parameter | Recommended Range/Value | Notes |
| Tubulin Concentration | 1 - 5 mg/mL (10 - 50 µM) | Higher concentrations can lead to self-nucleation. |
| Taxane Concentration | 10 nM - 10 µM | A dose-response curve should be generated to determine the optimal concentration. |
| GTP Concentration | 1 mM | Essential for tubulin polymerization. |
| Buffer System | 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA | A common general tubulin buffer. |
| Polymerization Enhancer | 5-15% Glycerol (optional) | Can be included to promote polymerization, especially at lower tubulin concentrations. |
| Incubation Temperature | 37°C | Optimal temperature for mammalian tubulin polymerization. |
| Assay Volume | 50 - 200 µL | Dependent on the plate format (e.g., 96-well or 384-well). |
| Fluorescent Reporter | DAPI (for fluorescence assays) | Used to monitor the extent of polymerization. |
Detailed Experimental Protocol: Fluorescence-Based Microtubule Polymerization Assay
This protocol is adapted for a 96-well plate format and is based on established methods for paclitaxel.
Materials:
-
Lyophilized >99% pure tubulin
-
This compound stock solution (in DMSO)
-
GTP stock solution (100 mM)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
Glycerol
-
DAPI solution
-
Ice-cold G-PEM buffer for dilutions
-
Black, non-binding 96-well plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to the desired stock concentration (e.g., 10 mg/mL). Keep on ice and use within one hour.
-
Prepare a series of dilutions of the this compound stock solution in G-PEM buffer.
-
Prepare the assay master mix on ice. For each reaction, this will contain G-PEM buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and DAPI. The final volume will be the total reaction volume minus the volume of the this compound/control solution.
-
-
Assay Setup:
-
Add the diluted this compound solutions or control vehicle (e.g., G-PEM with the same final DMSO concentration) to the appropriate wells of the 96-well plate.
-
Add the tubulin to the assay master mix immediately before starting the assay. Mix gently by pipetting.
-
Carefully add the tubulin-containing master mix to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60-90 seconds) for at least 60 minutes. Use excitation and emission wavelengths appropriate for DAPI (e.g., ~355 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The maximum polymer mass is represented by the plateau of the curve.
-
A dose-response curve can be generated by plotting the polymerization rate or maximum polymer mass against the this compound concentration.
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for the fluorescence-based microtubule polymerization assay.
Mechanism of Action of Taxanes
Caption: this compound stabilizes microtubules, leading to mitotic arrest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Contaminated reagents- Autofluorescence of the compound- Non-optimal plate type | - Use fresh, high-purity reagents.- Run a control with the compound alone to measure its intrinsic fluorescence.- Use black, opaque-bottom plates designed for fluorescence assays. |
| No polymerization observed, even with positive control (paclitaxel) | - Inactive tubulin- Incorrect buffer pH or composition- Absence of GTP- Incorrect temperature | - Use a fresh aliquot of tubulin; avoid repeated freeze-thaw cycles.- Verify the pH and composition of all buffers.- Ensure GTP was added to the master mix at the correct final concentration.- Confirm the plate reader is maintaining a constant 37°C. |
| Precipitation observed in wells | - Compound insolubility- High concentration of compound or tubulin | - Check the solubility of this compound in the final assay buffer.- Reduce the final concentration of the compound or tubulin.- Ensure the final DMSO concentration is not causing precipitation. |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing- Temperature gradients across the plate | - Use calibrated pipettes and ensure accurate and consistent dispensing.- Gently mix the master mix before and during dispensing.- Ensure the plate is uniformly heated in the reader. |
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Taxumairol R
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Taxumairol R from natural sources, primarily through plant cell culture techniques. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
This compound is a complex diterpenoid belonging to the taxane family, which includes the well-known anticancer drug paclitaxel (Taxol).[1] It has been isolated from Taxus mairei, a species of yew.[1] Like other taxanes, it is typically found in low concentrations in the bark, needles, and twigs of the host plant.
Q2: Why is enhancing the yield of this compound important?
The low natural abundance of many taxanes, including potentially this compound, makes their extraction from whole plants unsustainable and often economically unviable. Enhancing the yield, particularly through biotechnological approaches like plant cell culture, is crucial for ensuring a stable and scalable supply for research and potential therapeutic applications.
Q3: What are the primary strategies for enhancing the yield of taxanes like this compound?
The main strategies focus on optimizing plant cell suspension cultures and include:
-
Selection of high-yielding cell lines: Screening and selecting cell lines with a natural propensity for high taxane production.
-
Optimization of culture conditions: Modifying media composition, pH, temperature, and aeration to improve cell growth and secondary metabolite production.
-
Elicitation: Applying elicitors (biotic or abiotic) to trigger the plant's defense responses and stimulate the biosynthesis of taxanes.
-
Precursor feeding: Supplying the cell culture with biosynthetic precursors to increase the metabolic flux towards taxane production.
-
In situ product removal: Removing the target compound from the culture medium to reduce feedback inhibition and toxicity to the cells.
Q4: Which elicitors have been shown to be effective in increasing taxane production?
While specific data for this compound is limited, various elicitors have been successfully used to boost the production of other taxanes in Taxus cell cultures. These include:
-
Jasmonates: Methyl jasmonate (MeJA) and jasmonic acid are potent elicitors of the taxane biosynthetic pathway.
-
Salicylic acid (SA): This plant hormone is involved in defense signaling and can enhance taxane production.[2]
-
Chitosan: A biopolymer derived from chitin that can act as a biotic elicitor.[3]
-
Fungal extracts and polysaccharides: Preparations from fungi can mimic pathogen attacks and induce defense responses.
-
Abiotic stressors: Heavy metal salts, osmotic stress, and UV radiation can also act as elicitors.
Q5: Can the addition of precursors to the culture medium increase this compound yield?
Feeding precursors of the taxane biosynthetic pathway can enhance the final product yield. Phenylalanine, a precursor for the C-13 side chain of some taxanes, has been shown to improve paclitaxel accumulation.[4] While the exact side chain of this compound would need to be considered, feeding early precursors of the diterpenoid core, such as geranylgeranyl diphosphate (GGDP) precursors, could also be a viable strategy.
Troubleshooting Guides
Low or No Yield of this compound
Q: My Taxus cell culture is growing well, but I cannot detect any this compound. What could be the problem?
A:
-
Incorrect Taxus Species or Cell Line: Confirm that you are using a cell line derived from a Taxus species known to produce this compound, such as T. mairei. Not all Taxus species or cell lines produce the same profile of taxanes.
-
Suboptimal Culture Conditions for Production: Cell growth and secondary metabolite production often have different optimal conditions. Consider a two-stage culture system: a first stage optimized for biomass accumulation and a second stage with a production medium that may have lower nutrient levels or different plant growth regulator concentrations to induce secondary metabolism.
-
Lack of Elicitation: Taxane biosynthesis is often induced as a defense response. Your cell line may require an elicitor to activate the biosynthetic pathway. Experiment with different elicitors such as methyl jasmonate or salicylic acid.
-
Detection Method Sensitivity: Ensure your analytical method (e.g., HPLC, LC-MS) is sensitive enough to detect low concentrations of this compound. Check your extraction and sample preparation procedures for potential losses of the compound.
Inconsistent Yields Between Batches
Q: I am getting highly variable yields of taxanes in my cell suspension cultures. How can I improve consistency?
A:
-
Inoculum Quality: The age and density of the inoculum used to start a new culture can significantly impact the growth and production kinetics. Standardize your subculturing protocol to use inoculum from the same growth phase and at a consistent cell density.
-
Culture Conditions Fluctuation: Small variations in temperature, pH, light, and aeration can lead to different metabolic responses. Ensure that your incubator, shaker, and other equipment are properly calibrated and maintaining stable conditions.
-
Elicitor Preparation and Timing: The concentration and timing of elicitor addition are critical. Prepare fresh elicitor solutions for each experiment and add them at the same point in the culture's growth phase (e.g., mid-exponential phase).
-
Cell Line Instability: Plant cell lines can sometimes exhibit genetic and epigenetic instability over long-term subculturing, leading to changes in their production capacity. It is advisable to periodically re-initiate cultures from cryopreserved stocks of a high-yielding cell line.
Poor Extraction Efficiency
Q: I suspect that my extraction protocol is not efficient for this compound. What can I do to improve it?
A:
-
Solvent Choice: The polarity of the extraction solvent is crucial. Taxanes are generally soluble in polar organic solvents. Ethanol, methanol, and acetonitrile are commonly used. A mixture of solvents may also be effective. For instance, an 80% methanol solution is often used for extracting taxoids from leaves.[5]
-
Extraction Method: Different methods have varying efficiencies. Soxhlet extraction can be more efficient than simple maceration due to the continuous flow of fresh solvent.[6] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also improve efficiency by disrupting cell walls.
-
Sample Preparation: Ensure that the plant material or cells are properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
-
Purification Steps: During purification, losses can occur. Methods like solid-phase extraction (SPE) can be optimized to selectively retain and elute taxanes. Anti-solvent recrystallization is another technique to purify taxanes from crude extracts.[7][8]
Quantitative Data
Table 1: Effect of Elicitors on Taxane Production in Taxus Cell Cultures
| Elicitor | Concentration | Taxus Species | Target Taxane(s) | Yield Increase (Fold or Value) | Reference |
| Salicylic Acid | 20 mg/L | Endophytic Fungus | Paclitaxel | 68.9 ± 11.9 µg/L (synergistic effect with KCl) | [2] |
| Methyl Jasmonate (MJ) | 10 mg/L | Taxus sp. | Paclitaxel | 100.3 mg/g-dry weight (in combination with other elicitors) | [4] |
| Chitosan | 10 mg/L | Taxus baccata | Paclitaxel | 1.96 mg/g (in combination with amino acids) | [3] |
| Buthionine + H₂O₂ | 0.8 µM + 0.2 µM | Taxus globosa | 10-deacetylbaccatin, Cephalomannine, Paclitaxel | 1662 µg/g, 334.32 µg/g, 157.0 µg/g of dry weight respectively | [9] |
Experimental Protocols
Protocol 1: Establishment of Taxus Cell Suspension Culture
-
Explant Preparation:
-
Collect young, healthy stems or needles from a Taxus mairei plant.
-
Surface sterilize the explants by washing with a mild detergent, followed by rinsing with sterile distilled water.
-
Immerse in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution with a few drops of Tween 20.
-
Rinse 3-4 times with sterile distilled water under a laminar flow hood.
-
-
Callus Induction:
-
Cut the sterilized explants into small segments (0.5-1.0 cm) and place them on a solid callus induction medium. A common basal medium is Gamborg's B5 or Murashige and Skoog (MS) medium.
-
Supplement the medium with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) (e.g., 2 mg/L) and Naphthaleneacetic acid (NAA) (e.g., 1 mg/L).[3]
-
Incubate the cultures in the dark at 25°C. Subculture the developing calli onto fresh medium every 3-4 weeks.
-
-
Initiation of Suspension Culture:
-
Transfer friable, actively growing calli to a liquid medium of the same composition but without the solidifying agent (e.g., agar).
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25°C.
-
Subculture the suspension cultures every 1-2 weeks by transferring a portion of the culture to fresh medium.
-
Protocol 2: Elicitation of Taxane Production
-
Culture Growth: Grow the Taxus cell suspension culture until it reaches the mid-exponential growth phase (typically 7-10 days after subculture).
-
Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor (e.g., methyl jasmonate in ethanol, salicylic acid in sterile water).
-
Elicitor Addition: Add the elicitor to the cell culture to the desired final concentration (e.g., 100 µM for methyl jasmonate).
-
Incubation: Continue to incubate the culture under the same conditions for a specified period (e.g., 7-14 days).
-
Harvesting and Analysis: Harvest the cells and the culture medium separately by filtration or centrifugation. Analyze the taxane content in both fractions.
Protocol 3: Extraction and Quantification of this compound
-
Sample Preparation:
-
Lyophilize (freeze-dry) the harvested cells and grind them into a fine powder.
-
If extracting from plant material, dry the needles or twigs and grind them similarly.
-
-
Extraction:
-
Extract a known weight of the powdered material with a suitable solvent (e.g., 80% methanol) using sonication for a set duration (e.g., 30 minutes).[5]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.
-
Pool the supernatants.
-
-
Purification (optional but recommended):
-
Pass the crude extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.
-
Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.
-
Elute the taxanes with a less polar solvent (e.g., methanol or acetonitrile).
-
-
Quantification:
-
Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]
-
Use a certified standard of this compound to create a calibration curve for accurate quantification.
-
The mobile phase for HPLC analysis of taxanes often consists of a gradient of acetonitrile and water. A C18 column is typically used for separation.[6]
-
Visualizations
Caption: Simplified signaling pathway for elicitor-induced taxane biosynthesis.
Caption: Experimental workflow for enhancing this compound yield via cell culture.
Caption: Key factors influencing the final yield of this compound.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmental stress and elicitors enhance taxol production by endophytic strains of Paraconiothyrium variabile and Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmp.ir [jmp.ir]
- 4. rsisinternational.org [rsisinternational.org]
- 5. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. environmentaljournals.org [environmentaljournals.org]
- 7. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stability of Taxumairol R in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for Taxumairol R, a novel taxane derivative. The information provided is based on established methodologies for taxane compounds, such as paclitaxel, and should be adapted as necessary for the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for taxanes like this compound in solution?
A1: Taxanes are susceptible to several degradation pathways in solution. The most common include:
-
Hydrolysis: Cleavage of ester bonds is a primary degradation route, especially under basic conditions. This can lead to the loss of side chains or other esterified functional groups. For example, paclitaxel hydrolysis can yield baccatin III and the paclitaxel sidechain methyl ester.[1][2]
-
Epimerization: The chiral center at the C-7 position is prone to epimerization, particularly in neutral to basic solutions.[3] This results in the formation of a diastereomer (e.g., 7-epipaclitaxel) which may have different biological activity and chromatographic properties.[1][3]
-
Oxidation: While generally less common than hydrolysis, oxidative degradation can occur, potentially affecting various parts of the molecule.
-
Photodegradation: Exposure to high-intensity light can induce degradation, sometimes leading to complex rearrangements. For paclitaxel, a notable photodegradant involves the formation of a C3-C11 bridge.[1]
Q2: How does pH influence the stability of this compound in solution?
A2: pH is a critical factor in the stability of taxanes.
-
Basic Conditions (pH > 7): Taxanes degrade rapidly in basic solutions primarily through base-catalyzed hydrolysis of ester linkages and epimerization at the C-7 position.[2][3]
-
Acidic Conditions (pH < 7): Taxanes are generally more stable in acidic solutions compared to basic ones. However, strong acidic conditions can still lead to degradation, such as the opening of the oxetane ring and hydrolysis of the C-10 acetyl group.[1]
-
Neutral Conditions (pH ≈ 7): Even at neutral pH, epimerization and slow hydrolysis can occur over time.[3]
Q3: What solvents should I use to prepare a stock solution of this compound for stability studies?
A3: Taxanes are often poorly soluble in water. Therefore, a water-miscible organic solvent is typically used to prepare a concentrated stock solution, which is then diluted into the aqueous test media. Common choices include:
-
Acetonitrile
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
It is crucial to use a minimal amount of organic solvent in the final solution to avoid influencing the degradation kinetics. The stability of this compound in the chosen organic solvent should also be confirmed.
Q4: What are the recommended analytical techniques for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for stability studies of taxanes.[4][5][6] A stability-indicating HPLC method should be developed and validated to ensure that this compound is separated from all potential degradation products and formulation excipients. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are invaluable.[1][7]
Troubleshooting Guide
Q: My this compound solution appears hazy or shows a precipitate after dilution. What should I do?
A: This is likely due to the poor aqueous solubility of the compound.
-
Check Solvent Concentration: Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility but not so high that it inhibits degradation.
-
Use a Different Co-solvent: The choice of co-solvent can impact solubility. Consider testing other recommended solvents.
-
Lower the Drug Concentration: If possible, perform the stability study at a lower concentration of this compound.
-
Consider Formulation Aids: For formulation development, solubility enhancers may be necessary, but for intrinsic stability testing, their use should be avoided as they can affect the degradation profile.
Q: I am seeing a new peak in my HPLC chromatogram that grows over time, but I'm not sure what it is. How can I identify it?
A: This new peak is likely a degradation product.
-
Check for Common Degradants: Compare its retention time to known taxane degradants. For example, epimers often elute close to the parent peak. Hydrolysis products that are more polar will typically have shorter retention times on a reversed-phase column.
-
LC-MS Analysis: The most effective way to identify an unknown peak is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown, and fragmentation patterns from MS/MS can help elucidate its structure.[1][7]
Q: The degradation of my compound seems too fast/slow. How can I adjust the stress conditions?
A: The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
-
If Degradation is Too Fast:
-
Reduce the temperature.
-
Decrease the concentration of the stressor (e.g., use 0.01 M NaOH instead of 0.1 M NaOH).
-
Shorten the exposure time.
-
-
If Degradation is Too Slow:
Forced Degradation Experimental Protocols
Summary of Forced Degradation Conditions
The following table summarizes typical starting conditions for forced degradation studies of taxanes. These should be optimized to achieve the target degradation of 5-20%.
| Stress Condition | Stressor and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | Room Temp to 80°C | 2 - 24 hours |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp to 80°C | 30 mins - 4 hours |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 60°C - 80°C | 24 - 72 hours |
| Photolytic | High-Intensity UV/Vis Light | Room Temperature | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² |
Detailed Protocol: Forced Degradation of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 80°C for 12 hours.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate in a water bath at 80°C for 2 hours.[9]
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in a photostability chamber to the required light intensity. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization/Quenching:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively (e.g., add 1 mL of 0.2 M NaOH to the acid-stressed sample).
-
Dilute all samples, including the control, thermal, and oxidative samples, to a final concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of this compound in the stressed sample to the unstressed control.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways for a Taxane Compound.
References
- 1. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. longdom.org [longdom.org]
- 6. Development and validation of a stability-indicating method for the quantitation of Paclitaxel in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. rroij.com [rroij.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Analytical Method Validation for Taxumairol R Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method validation for the quantification of Taxumairol R.
Troubleshooting Guides
This section addresses common issues encountered during the validation of analytical methods for this compound quantification, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Question | Answer |
| Why are my this compound peaks tailing in the chromatogram? | Peak tailing for this compound can be caused by several factors: * Secondary Interactions: Active sites on the column packing material (e.g., residual silanols) can interact with the analyte, causing tailing. To mitigate this, try adjusting the mobile phase pH to suppress the ionization of silanols (e.g., adding a small amount of a weak acid like formic acid or trifluoroacetic acid).[1][2] * Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.[3] * Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or, if necessary, replace the column.[2][4] |
| What causes peak fronting for my this compound analysis? | Peak fronting is less common than tailing but can occur due to: * Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Ensure your sample solvent is of similar or weaker strength than the mobile phase.[3] * Column Overload: Similar to tailing, injecting a sample that is too concentrated can also result in fronting.[3] |
Issue 2: Inconsistent Retention Times
| Question | Answer |
| Why is the retention time for this compound shifting between injections? | Retention time variability can compromise the reliability of your method. Common causes include: * Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump's mixing performance is optimal.[4] * Column Temperature Fluctuations: Changes in column temperature can affect retention. Use a column oven to maintain a stable temperature.[4] * Pump and Flow Rate Issues: Leaks in the pump or check valve malfunctions can lead to an inconsistent flow rate, affecting retention times. Regularly maintain and check the pump for leaks. * Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] |
Issue 3: Low Signal or Sensitivity (LOD/LOQ)
| Question | Answer |
| I am unable to achieve the desired Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound. What can I do? | Improving sensitivity is crucial for quantifying low levels of this compound. Consider the following: * Optimize Detection Wavelength (HPLC-UV): Ensure you are using the wavelength of maximum absorbance for this compound. This can be determined by running a UV-Vis spectrum of a standard solution. For taxanes like Paclitaxel, a common wavelength is around 227 nm.[5][6] * Improve Mass Spectrometry (LC-MS) Parameters: Optimize the ion source parameters (e.g., gas flows, temperature) and the MS parameters (e.g., collision energy in MS/MS) to maximize the signal for this compound.[7] * Sample Preparation: Use a sample preparation method that effectively concentrates the analyte and removes interfering substances. Solid-phase extraction (SPE) can be a good option. * Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical method validation for this compound quantification.
| Question | Answer |
| What are the key parameters to evaluate during method validation for this compound quantification? | According to ICH guidelines, the key validation parameters for a quantitative method include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[8][9] |
| How do I demonstrate the specificity of my analytical method for this compound? | Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by: * Analyzing a Placebo/Blank Sample: Show that no interfering peaks are observed at the retention time of this compound. * Forced Degradation Studies: Subject a this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrate that the degradation product peaks do not interfere with the main analyte peak. For LC-MS methods, the mass-to-charge ratio provides an additional layer of specificity.[10] |
| What is an acceptable range for linearity in the quantification of this compound? | The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration. A minimum of five concentration levels should be used to establish linearity.[9] The correlation coefficient (r²) should typically be ≥ 0.999.[5] |
| How are accuracy and precision evaluated? | * Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on spiked samples at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). The recovery should be within an acceptable range, typically 98-102%. * Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: * Repeatability (Intra-assay precision): Assessed by analyzing a minimum of 6 replicates at 100% of the test concentration or 9 replicates covering the specified range (3 concentrations, 3 replicates each). * Intermediate Precision (Inter-assay precision): Evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment.[8] The relative standard deviation (RSD) for precision studies should typically be ≤ 2%. |
| What is the difference between LOD and LOQ? | * Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] * Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] The LOQ is a parameter for quantitative assays for low levels of compounds and is particularly important for the determination of impurities and degradation products.[9] |
Quantitative Data Summary
The following tables present example data for the validation of an HPLC method for this compound quantification.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 245890 |
| 75 | 368945 |
| 100 | 492150 |
| 125 | 615320 |
| 150 | 738560 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
| Average Recovery (%) | 99.6 |
Table 3: Precision Data for this compound
| Precision Level | Replicate | Measured Conc. (µg/mL) | Mean (µg/mL) | RSD (%) |
| Repeatability | 1 | 100.1 | 100.0 | 0.45 |
| 2 | 99.5 | |||
| 3 | 100.5 | |||
| 4 | 99.8 | |||
| 5 | 100.2 | |||
| 6 | 99.9 | |||
| Intermediate Precision | Analyst 1, Day 1 | 100.3 | 100.1 | 0.62 |
| Analyst 1, Day 2 | 99.7 | |||
| Analyst 2, Day 1 | 100.8 | |||
| Analyst 2, Day 2 | 99.6 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Quantification
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or acetone).[12] Filter the extract through a 0.45 µm filter before injection.
Protocol 2: Forced Degradation Study
-
Acid Degradation: Treat a solution of this compound with 0.1 M HCl at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Degradation: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105 °C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Common HPLC Problems.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Taxanes in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming taxane resistance in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter in your experiments.
Issue 1: Inconsistent or No P-glycoprotein (P-gp/MDR1) Expression Detected by Western Blot
Question: My Western blot for P-gp (MDR1) in my taxane-resistant cell line is showing no band or very weak, inconsistent bands. What could be wrong?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Sample Preparation | P-gp is a transmembrane protein that can be sensitive to sample preparation methods. Some protocols suggest that boiling the sample in SDS-PAGE loading buffer can cause P-gp to aggregate and not enter the gel properly[1]. Solution: Try preparing a sample that has not been boiled and run it alongside your boiled sample to see if this improves detection[1]. |
| Low Protein Expression | The level of P-gp expression might be below the detection limit of your current setup. Solution: Increase the amount of protein loaded per lane. While 20µg of protein lysate is a common starting point, loading 40µg or more may be necessary for low-abundance proteins[2]. Alternatively, consider performing an immunoprecipitation for P-gp to enrich the protein before running the Western blot. |
| Antibody Issues | The primary antibody may not be optimal or may have lost activity. P-gp is a large, glycosylated protein, which can sometimes lead to a smear rather than a sharp band, typically between 150-300 kDa[1]. Solution: 1. Verify Antibody Specificity: Use a positive control cell line known to overexpress P-gp (e.g., KB-8-5, MCF-7/MDR1) and a negative control (e.g., KB-3-1, parental MCF-7) to validate your antibody[3]. 2. Optimize Antibody Concentration: Perform a titration of your primary antibody to find the optimal concentration. 3. Check Antibody Storage and Handling: Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inefficient Protein Transfer | Incomplete transfer of a large protein like P-gp from the gel to the membrane can result in a weak signal. Solution: 1. Use a Wet Transfer System: Wet transfers are generally more efficient for large proteins compared to semi-dry systems[2]. 2. Optimize Transfer Conditions: Increase the transfer time and/or voltage. Using a pre-stained molecular weight marker can help visually assess the transfer efficiency of high molecular weight proteins[2]. |
Issue 2: Difficulty in Establishing a Stable Taxane-Resistant Cell Line
Question: I'm trying to generate a taxane-resistant cell line, but the cells are either dying off completely or not showing a significant increase in the IC50 value. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Initial Drug Concentration is Too High | Exposing cells to a high concentration of a taxane from the start can lead to widespread cell death, preventing the selection of resistant clones. Solution: Start with a low concentration of the taxane, typically at or below 1/10th of the IC50 for the parental cell line[4]. For example, if the paclitaxel IC50 for your parental cell line is 20 nM, a good starting concentration would be 1-2 nM[4]. |
| Inappropriate Escalation of Drug Concentration | Increasing the drug concentration too quickly can overwhelm the cells' ability to adapt. Solution: Gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and proliferate at each concentration before moving to the next higher dose. The interval for increasing the concentration depends on the cell growth rate; if cell numbers are low, extend the interval[4]. |
| Method of Drug Exposure | The method of drug exposure can influence the development of resistance. Solution: Consider different strategies for drug exposure. Continuous exposure to gradually increasing concentrations is a common method. Alternatively, a pulsed treatment, where cells are exposed to the drug for a period followed by a recovery phase in drug-free media, can also be effective[5]. |
| Cell Line Characteristics | Some cell lines may be inherently more difficult to make resistant or may develop resistance through mechanisms other than those you are assaying for. Solution: If you continue to have difficulties, consider trying a different parental cell line. Also, be aware that taxane resistance is multifactorial and may not always be due to the most common mechanisms like P-gp overexpression[6][7]. |
Issue 3: Inconsistent Results in Tubulin Polymerization Assays
Question: My tubulin polymerization assay results are not reproducible. The polymerization curves are variable, and I'm not seeing a clear effect of my test compounds. What are the critical parameters to control?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations | Tubulin polymerization is highly sensitive to temperature. Polymerization occurs at 37°C, while depolymerization happens at 4°C. A small deviation from 37°C can significantly affect the rate and extent of polymerization, with a potential 5% loss of polymer per degree reduction in temperature[8][9]. Solution: 1. Use a Temperature-Controlled Spectrophotometer: Ensure your plate reader is pre-warmed to and maintained at 37°C[8][10]. 2. Pre-warm Plates: Pipette the tubulin solution into 96-well plates that are already at 37°C. Pipetting into cold or room temperature plates will inhibit efficient polymerization[8]. 3. Keep Tubulin on Ice: Until you are ready to start the polymerization reaction, keep the tubulin protein on ice to prevent premature polymerization[9]. |
| Improper Reagent Handling | Tubulin is a labile protein, and the quality of your GTP and other reagents is crucial. Solution: 1. Aliquot Tubulin: Upon reconstitution, aliquot the tubulin into smaller volumes to avoid multiple freeze-thaw cycles[8]. Store at -70°C or -80°C[8][10]. 2. Fresh GTP: Ensure your GTP solution is fresh and has been stored correctly. 3. Control for DMSO Concentration: If your test compounds are dissolved in DMSO, be aware that high concentrations of DMSO can affect tubulin polymerization. Keep the final DMSO concentration consistent across all wells and ideally below 2%[10]. |
| Air Bubbles and Pipetting Errors | Air bubbles in the wells can interfere with the optical density readings, and inaccurate pipetting will lead to variability. Solution: Be meticulous with your pipetting to avoid introducing air bubbles. Using duplicate or triplicate wells for each condition can help identify and mitigate experimental errors[10]. |
| Precipitation of Test Compound | Your test substance may be precipitating in the assay buffer, leading to light scattering that can be misinterpreted as microtubule assembly. Solution: Run a control with your test substance in the assay buffer without tubulin to check for any precipitation at 37°C[10]. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the main mechanisms of taxane resistance in cancer cells?
A1: Taxane resistance is a multifactorial issue involving several key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which actively pump taxanes out of the cell, reducing their intracellular concentration[6][7].
-
Alterations in Microtubules: Changes in the expression of different β-tubulin isotypes (especially overexpression of βIII-tubulin), mutations in tubulin genes, or altered expression of microtubule-associated proteins (MAPs) can affect taxane binding and microtubule dynamics[6][7][11].
-
Activation of Pro-Survival Signaling Pathways: Pathways such as the PI3K/Akt/mTOR pathway can become hyperactivated, promoting cell survival and overriding the apoptotic signals induced by taxanes[12][13].
-
Drug Metabolism: Increased metabolism of taxanes by enzymes like those in the cytochrome P450 family (e.g., CYP3A4) can lead to their inactivation[6].
Q2: How do I choose a cell line to start my taxane resistance research?
A2: Select a cell line that is well-characterized and known to be initially sensitive to the taxane you are studying[4]. It is also beneficial to choose a cell line relevant to the cancer type you are interested in. You can find information on the taxane sensitivity of various cell lines in the literature and in cell line databases.
Experimental Design and Protocols
Q3: What are the typical IC50 ranges for taxanes in sensitive vs. resistant cell lines?
A3: The IC50 values can vary significantly between different cell lines and the specific taxane used. However, a resistant cell line is generally considered to be one that exhibits a substantial fold-increase in IC50 compared to its parental counterpart. Studies have reported taxane-resistant cell lines with IC50 values ranging from 18-fold to over 170-fold higher than the sensitive parental cells[14].
IC50 Comparison for Paclitaxel in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | IC50 (nM) - Parental | IC50 (nM) - Paclitaxel Resistant | Fold Resistance |
| ZR75-1 | ~2.5 | ~425 | ~170 |
| MDA-MB-231 | ~5.0 | ~90 | ~18 |
| Data derived from a study on taxane-resistant breast cancer cell lines[14]. |
Q4: Can you provide a basic protocol for inducing taxane resistance in vitro?
A4: A common method for inducing taxane resistance is through continuous exposure to escalating drug concentrations[5].
Protocol: Induction of Taxane Resistance
-
Determine Parental IC50: First, determine the 48-hour or 72-hour IC50 of the taxane (e.g., paclitaxel) for your parental cell line using a cell viability assay (e.g., MTT or WST-1)[15].
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the taxane at a low concentration, typically 1/10th of the IC50[4].
-
Monitor and Passage: Monitor the cells closely. Initially, there may be significant cell death. When the surviving cells begin to proliferate and reach about 80% confluency, passage them into a fresh medium containing the same drug concentration.
-
Stepwise Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration by a factor of 1.5 to 2. Repeat the process of monitoring, allowing for recovery and proliferation, and passaging.
-
Continue Escalation: Continue this stepwise dose escalation over several months. The process can be lengthy, often taking 6-12 months to establish a highly resistant line.
-
Characterize Resistant Line: Periodically, and at the end of the selection process, characterize the resistant cell line. This includes determining the new IC50 value to calculate the fold resistance and analyzing the expression of known resistance markers (e.g., P-gp).
Q5: What is the PI3K/Akt pathway, and how is it involved in taxane resistance?
A5: The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism[13][16]. In the context of taxane resistance, hyperactivation of this pathway can promote cell survival by inhibiting apoptosis, thereby counteracting the cytotoxic effects of taxanes[12][17]. This allows cancer cells to survive the mitotic arrest induced by these drugs.
Visualizations
Signaling Pathways and Workflows
Caption: Core mechanisms of taxane action and resistance.
Caption: Workflow for developing taxane-resistant cell lines.
Caption: Role of the PI3K/Akt pathway in promoting survival.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. interchim.fr [interchim.fr]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Deciphering the Molecular Mechanisms behind Drug Resistance in Ovarian Cancer to Unlock Efficient Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of Taxumairol R extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Taxumairol R extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a bicyclic taxoid, a class of naturally occurring chemical compounds. It is primarily extracted from the seeds and roots of Taxus mairei, a species of yew.
Q2: What are the primary factors that contribute to batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can be attributed to several factors, including:
-
Source Material: The age, gender, and specific tissue (e.g., leaves, twigs, roots) of the Taxus mairei tree can significantly influence the concentration of taxoids.
-
Extraction Solvent: The choice of solvent and its concentration, particularly methanol, is a critical parameter affecting yield.
-
Extraction Temperature: Temperature can impact extraction efficiency; however, excessively high temperatures may lead to the degradation of the target compound.
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can alter the extraction yield.
-
Extraction Time: The duration of the extraction process is a key variable that needs to be optimized and standardized.
Q3: What analytical methods are recommended for quantifying this compound and assessing variability?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful and commonly used analytical techniques for the quantification of taxanes like this compound. These methods offer the sensitivity and specificity required to accurately determine the concentration of this compound in complex extracts and to compare different batches.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic steps for resolution.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | Optimize the methanol concentration. Based on studies of similar taxanes, a concentration around 90% is often effective. |
| Inadequate Extraction Temperature | Systematically evaluate a range of temperatures (e.g., 30°C to 50°C) to find the optimal balance between yield and potential degradation. A temperature of 40°C has been shown to be effective for taxane extraction. |
| Incorrect Solid-to-Liquid Ratio | Experiment with different ratios. A common starting point for taxane extraction is a 1:15 g/mL ratio of plant material to solvent. |
| Insufficient Extraction Time | Vary the extraction time to determine the point of maximum yield without significant degradation. For ultrasonic extraction of taxanes, 60 minutes has been found to be optimal. |
| Poor Quality of Source Material | Ensure the use of consistent plant material. The concentration of taxoids can vary based on the plant's age, gender, and the specific tissue used. It is advisable to use leaves from female Taxus mairei trees for a higher yield of related taxanes. |
Issue 2: Inconsistent Purity Across Batches
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Modify the polarity of the extraction solvent to selectively extract this compound. Employ a multi-step extraction or a purification step using techniques like column chromatography. |
| Degradation of this compound | Avoid exposing the extract to high temperatures or extreme pH conditions. Store extracts at low temperatures and protected from light to minimize degradation. |
| Incomplete Solvent Removal | Ensure complete removal of extraction solvents post-extraction, as residual solvents can interfere with downstream applications and purity analysis. |
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Compounds | Reduce the intensity of mixing; gentle swirling is often sufficient. |
| Similar Densities of Aqueous and Organic Phases | Add a saturated salt solution (brine) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion. |
| Adjust the temperature, as this can alter the densities of the two phases and facilitate separation. | |
| Introduce a small amount of a different organic solvent to change the overall solvent properties and disrupt the emulsion. |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction of this compound
This protocol is based on optimized conditions for the extraction of taxanes from Taxus species.
-
Preparation of Plant Material:
-
Collect fresh leaves from a female Taxus mairei tree.
-
Dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried leaves into a fine powder.
-
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 15 mL of 90% methanol (solid-to-liquid ratio of 1:15 g/mL).
-
Place the vessel in an ultrasonic bath set to 40°C.
-
Perform ultrasonic-assisted extraction for 60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variability.
Technical Support Center: Isolation and Purification of Taxumairol R
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low purity of isolated Taxumairol R.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a complex taxane diterpenoid isolated from Taxus mairei. Like other taxanes, it is of significant interest for its potential pharmacological activities. High purity of this compound is crucial for accurate biological assays, structural elucidation, and preclinical development to ensure that the observed effects are attributable to the compound itself and not to impurities.
Q2: What are the common impurities found in crude extracts of this compound?
Crude extracts from Taxus species are complex mixtures. Common impurities that can co-elute with this compound and other taxanes include:
-
Other Taxane Analogs: Structurally similar taxoids such as cephalomannine, baccatin III, and 10-deacetylbaccatin III are common impurities that can be challenging to separate.
-
Flavonoids and Glycosides: These polar compounds are abundant in Taxus extracts.
-
Sugars and Surfactants: These can interfere with chromatographic separation and reduce the purity of the final product.
-
Pigments: Chlorophylls and other pigments are often present in initial extracts.
Q3: What are the primary methods for purifying this compound?
The purification of this compound, like other taxanes, typically involves a multi-step approach combining several chromatographic and separation techniques. The most common methods include:
-
Column Chromatography: Often used as an initial purification step to separate major classes of compounds.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are essential for the fine purification of taxanes, often employing reversed-phase columns (e.g., C18).[1][2]
-
Recrystallization: An effective method for significantly increasing the purity of taxanes.[3] This technique can be used to remove a substantial amount of impurities.
Troubleshooting Guide: Dealing with Low Purity of Isolated this compound
This guide addresses specific issues that can lead to low purity of this compound during the isolation and purification process.
Issue 1: Poor resolution and co-elution of impurities during HPLC purification.
-
Question: My HPLC chromatogram shows broad peaks and poor separation between this compound and other compounds. What can I do to improve this?
-
Answer:
-
Optimize the Mobile Phase: Small changes in the mobile phase composition can significantly impact selectivity. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic compounds.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program can help separate compounds with a wider range of polarities.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different type of HPLC column. While C18 columns are common, a C8, phenyl-hexyl, or cyano column may offer different selectivity for your specific impurities.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Controlling the column temperature with a column oven can also enhance reproducibility and separation efficiency.
-
Issue 2: Presence of highly polar impurities in the semi-purified sample.
-
Question: My sample contains a significant amount of colored (likely flavonoid) and other polar impurities that are difficult to remove by reversed-phase HPLC. How can I remove them?
-
Answer:
-
Solid-Phase Extraction (SPE): Utilize a normal-phase SPE cartridge (e.g., silica or diol) to retain the polar impurities while allowing the less polar this compound to pass through with a non-polar solvent.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water. The highly polar impurities will preferentially partition into the aqueous phase.
-
Adsorbent Resins: Macroporous resins like AB-8 or polyamide resins can be effective in adsorbing and removing flavonoids and other polar compounds from the extract before proceeding to HPLC.[4]
-
Issue 3: Low recovery and/or purity after recrystallization.
-
Question: I am trying to recrystallize my semi-pure this compound, but I am either getting a very low yield or the purity is not improving significantly. What are the critical parameters to consider?
-
Answer:
-
Solvent System Selection: The choice of solvent and anti-solvent is critical. A good solvent will dissolve this compound at an elevated temperature but have low solubility at cooler temperatures. Common anti-solvents for taxanes include water, hexane, and petroleum ether.[3]
-
Concentration of the Crude Extract: The initial concentration of your compound in the solvent is a key factor. A study on taxane purification found that the purity and recovery rate were optimal at a specific crude extraction concentration, with a decrease in purity observed at higher concentrations due to the precipitation of other impurities.[3]
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Deposition Temperature and Time: The final temperature to which the solution is cooled and the time allowed for crystallization can affect both yield and purity.[3]
-
Data Presentation
The following tables summarize quantitative data from studies on taxane purification, which can serve as a benchmark for optimizing the purification of this compound.
Table 1: Purity Improvement of Taxanes using Antisolvent Recrystallization [3]
| Purification Stage | Total Taxane Purity (%) |
| Crude Extract | 0.20 |
| After Recrystallization | 23.238 |
Table 2: Purity of Two Different Taxanes Achieved with Preparative HPLC [1][2]
| Taxane | Purity after Preparative HPLC (%) |
| 10-deacetyltaxol (10-DAT) | 95.33 |
| Paclitaxel (PTX) | 99.15 |
Experimental Protocols
The following are detailed methodologies for key experiments in the purification of taxanes, which can be adapted for this compound.
Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Taxane Purification (Adapted from[1][2])
-
Sample Preparation: Dissolve the semi-purified taxane extract in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 20 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Hedera ODS-2 C18 (250 mm × 20 mm, 5 µm) or equivalent preparative reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
-
0–10 min: 40% to 50% B
-
10–13 min: 50% to 53% B
-
-
Flow Rate: 10 mL/min
-
Detection: UV at 227 nm
-
Injection Volume: 0.5 mL
-
Column Temperature: 30 °C
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Post-Purification: Combine the fractions containing the purified compound. Evaporate the solvent under reduced pressure. Analyze the purity of the collected fraction using analytical HPLC.
Protocol 2: Antisolvent Recrystallization for Purity Enhancement of Taxanes (Adapted from[3])
-
Solvent Selection: Use methanol as the solvent and water as the anti-solvent.
-
Dissolution: Dissolve the crude or semi-pure taxane extract in a minimal amount of methanol at an elevated temperature (e.g., 40-50 °C) to achieve a high concentration (e.g., 400–600 mg/mL).
-
Addition of Anti-solvent: Slowly add water (the anti-solvent) to the solution with gentle stirring until the solution becomes slightly turbid. The optimal ratio of anti-solvent to solvent can be determined empirically but may be in the range of 25:1 (v/v).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then transfer it to a lower temperature (e.g., 4 °C) to maximize crystal formation. Allow sufficient time for crystallization to complete (e.g., several hours to overnight).
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the troubleshooting and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 4. Separation and purification of flavonoid from Taxus remainder extracts free of taxoids using polystyrene and polyamide resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Microtubule Stabilization: Paclitaxel vs. Taxumairol R
A comparative analysis between the well-studied chemotherapeutic agent paclitaxel and the lesser-known taxane Taxumairol R is currently limited by the lack of available biological data for this compound. While paclitaxel's mechanism of action and biological effects are extensively documented, research on the microtubule-stabilizing properties, tubulin binding affinity, and cytotoxic effects of this compound is not present in the available scientific literature. Therefore, this guide provides a comprehensive overview of paclitaxel's performance, supported by experimental data, with the acknowledgment that a direct comparison with this compound cannot be conducted at this time.
Paclitaxel: A Potent Microtubule-Stabilizing Agent
Paclitaxel, a natural product originally isolated from the Pacific yew tree, Taxus brevifolia, is a widely used anticancer drug.[1] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, shape, and intracellular transport.[2][3] By binding to the β-tubulin subunit of the microtubule polymer, paclitaxel enhances polymerization and inhibits depolymerization, leading to the formation of abnormally stable and nonfunctional microtubules.[3][4] This disruption of microtubule dynamics arrests the cell cycle, primarily in the G2/M phase, and ultimately induces programmed cell death, or apoptosis.[5][6]
Quantitative Performance of Paclitaxel
The biological activity of paclitaxel has been quantified through various in vitro assays, determining its binding affinity to microtubules and its cytotoxic effects against a range of cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kapp) | 8.7 x 10⁻⁷ M | Sedimentation assay with [³H]taxol and microtubule protein. | [7][8] |
| Binding Affinity (Kd) | ~10 nM | Dilution-induced disassembly rate and [³H]taxol binding with GMPCPP-stabilized microtubules. | [1] |
| Association Rate Constant (k+) | (3.6 ± 0.1) x 10⁶ M⁻¹s⁻¹ | Competition with a fluorescent derivative (Flutax-1) at 37°C. | [9] |
| Cell Line | IC50 (nM) | Exposure Time | Assay Type | Reference |
| Human Tumor Cell Lines (Range) | 2.5 - 7.5 nM | 24 hours | Clonogenic Assay | [10][11] |
| Breast Cancer Cell Lines (Apoptosis Induction) | 5 - 50 nM | Not Specified | Viability Assay | [5] |
| Human Leukemia Cell Lines (HL-60, U937) | 1 - 10 µM | Not Specified | Apoptosis Assay | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate the microtubule-stabilizing and cytotoxic effects of compounds like paclitaxel.
Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
-
Preparation of Tubulin: Tubulin is purified from sources such as porcine or bovine brain.
-
Reaction Mixture: Purified tubulin (e.g., 2 mg/mL) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Initiation of Polymerization: GTP (1 mM) and a polymerization enhancer like glycerol (10%) are added to the reaction mixture. The test compound (e.g., paclitaxel) at various concentrations is also added.
-
Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer. A fluorescent-based alternative uses a reporter dye like DAPI, which preferentially binds to polymerized tubulin, leading to an increase in fluorescence.
Tubulin Binding Assay (Competitive)
This assay determines the affinity of a compound for the tubulin binding site by measuring its ability to displace a known labeled ligand.
-
Preparation of Stabilized Microtubules: Microtubules are assembled and stabilized, for example, with a non-hydrolyzable GTP analog.
-
Binding Reaction: The stabilized microtubules are incubated with a labeled form of paclitaxel (e.g., [³H]paclitaxel).
-
Competition: Increasing concentrations of the unlabeled test compound are added to the reaction mixture to compete with the labeled paclitaxel for binding.
-
Separation and Quantification: The microtubules are separated from the unbound ligand, typically by centrifugation. The amount of bound labeled paclitaxel is then quantified (e.g., by scintillation counting for [³H]taxol). The data is used to calculate the inhibitory concentration (IC50) or the inhibition constant (Ki) of the test compound.
Cytotoxicity Assay (Clonogenic Assay)
This assay assesses the ability of a compound to inhibit the reproductive viability of cancer cells.
-
Cell Seeding: A known number of single cells from a cancer cell line are plated in petri dishes or multi-well plates.
-
Drug Treatment: The cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 7-14 days).
-
Colony Staining and Counting: The resulting colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction of cells at each drug concentration is calculated relative to an untreated control. This data is then used to determine the IC50 value, which is the concentration of the drug that inhibits colony formation by 50%.[10][11]
Visualizing Paclitaxel's Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of paclitaxel and the workflows of the described experimental protocols.
Caption: Paclitaxel's mechanism of action.
Caption: Experimental workflows for key assays.
Signaling Pathways in Paclitaxel-Induced Apoptosis
Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways. Beyond mitotic arrest, paclitaxel can modulate the activity of proteins in the Bcl-2 family, which are key regulators of apoptosis. It can also activate stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK/SAPK) pathway.[4]
References
- 1. How taxol modulates microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. The mode of action of taxol: apoptosis at low concentration and necrosis at high concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Taxumairol R and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, taxane diterpenoids represent a critical class of anti-mitotic agents. Docetaxel, a semi-synthetic analogue of paclitaxel, is a well-established therapeutic agent used in the treatment of various cancers. In contrast, Taxumairol R, a naturally occurring taxoid isolated from Taxus sumatrana, remains a less-characterized compound. This guide provides a comparative overview of the cytotoxic properties of this compound and docetaxel, drawing upon available experimental data. A notable limitation in this comparison is the current lack of publicly available quantitative cytotoxicity data (e.g., IC50 values) for the purified this compound. Consequently, this guide will present the available qualitative data for taxoids from Taxus sumatrana, including compounds structurally related to this compound, and contrast this with the extensive quantitative data for docetaxel.
I. Overview of Cytotoxic Activity
This compound and Related Taxoids from Taxus sumatrana
Scientific literature indicates that various taxoids isolated from the leaves and twigs of Taxus sumatrana exhibit cytotoxic properties. While specific IC50 values for this compound are not available, studies have reported on the bioactivity of related compounds. For instance, a study on new taxane diterpenoids from Taxus sumatrana mentioned the isolation of Taxumairol Q.[1] Another compound isolated from the same plant, Wallifoliol, demonstrated significant cytotoxic activity against human liver carcinoma (Hepa 59 T/VGH) and human oral epidermoid carcinoma (KB) tumor cells.[1] Furthermore, other taxane diterpenoids isolated from Taxus sumatrana, such as tasumatrols E and F, have shown significant cytotoxicity against a panel of human cancer cell lines including A-498 (kidney), NCI-H226 (lung), A549 (lung), and PC-3 (prostate).
It is important to note that these findings relate to crude extracts or other isolated taxoids from Taxus sumatrana, and not specifically to purified this compound. Further research is imperative to isolate this compound in sufficient quantities and determine its specific cytotoxic profile against a comprehensive panel of cancer cell lines.
Docetaxel: A Quantitative Perspective
Docetaxel is a potent cytotoxic agent with well-documented efficacy against a wide range of human cancer cell lines. Its cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for docetaxel vary depending on the cancer cell line, exposure time, and the specific cytotoxicity assay employed.
II. Data Presentation: Cytotoxicity of Docetaxel
The following table summarizes the IC50 values of docetaxel in various human cancer cell lines as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay Method |
| PC-3 | Prostate Cancer | 1.58 nM | 48 h | Not Specified |
| NCI-H460 | Non-Small Cell Lung Cancer | Different sensitivity to paclitaxel and docetaxel reported, but specific IC50 not provided in the abstract. | Not Specified | DNA microarray expression profiling |
| CD133-expressing HCC stem cells | Hepatocellular Carcinoma | Concentration-dependent inhibition of proliferation | 48 h | Not Specified |
| Various Human Tumor Cell Lines (13 total) | Various | 0.13-3.3 ng/mL | 24 h | Not Specified |
| PC-3 | Prostate Cancer | 117 nM (used in combination study) | 48 h | CellTiter-Glo® Luminescent Cell Viability Assay |
| HeLa | Cervical Cancer | 1.08 µg/mL (CCK-8), 1.07 µg/mL (RTCA) | 48 h | CCK-8 assay, Real-Time Cell Analysis (RTCA) |
| Human Ovarian Cancer Cell Lines (3 established lines) | Ovarian Cancer | More cytotoxic than paclitaxel in 2 out of 3 cell lines. | Not Specified | Clonogenic assay |
| Human Gastric, Cervical, and Pancreatic Cancer Cells | Gastric, Cervical, Pancreatic Cancer | ~1.0 nM (gastric), ~0.3 nM (cervical and pancreatic) | 24 h | Clonogenic assay |
III. Experimental Protocols
General Cytotoxicity Assay Workflow
A typical experimental workflow to determine the cytotoxicity of a compound like docetaxel or to characterize a novel agent such as this compound involves several key steps:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: A specific number of cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., docetaxel) or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, cell viability is assessed using a variety of assays. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
Clonogenic Assay: Assesses the ability of single cells to form colonies, indicating long-term survival and proliferative capacity.
-
Real-Time Cell Analysis (RTCA): Monitors cell proliferation and viability in real-time by measuring electrical impedance.
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
IV. Signaling Pathways in Docetaxel-Induced Cytotoxicity
Docetaxel exerts its cytotoxic effects primarily by targeting microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit, docetaxel stabilizes microtubules and prevents their depolymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]
Several signaling pathways are implicated in docetaxel-induced apoptosis:
-
Akt/mTOR Pathway: In some cancer types, such as prostate cancer, the activation of the Akt/mTOR signaling pathway has been associated with docetaxel resistance.[1] Conversely, suppression of the PI3K/AKT pathway can enhance docetaxel-induced apoptosis in hepatocellular carcinoma stem cells.[4]
-
p53 and p21/WAF-1: Docetaxel can induce the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21/WAF-1, which are key regulators of cell cycle arrest and apoptosis.[3]
-
Bcl-2 Family Proteins: Taxanes like docetaxel can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inactivating them and promoting apoptosis.[3]
-
Cell Cycle Regulators: Docetaxel treatment can lead to alterations in the expression of cell cycle regulatory proteins such as CCNB1 and CCNE2.[5]
V. Conclusion
This guide highlights the current state of knowledge regarding the cytotoxicity of this compound and docetaxel. While docetaxel is a well-characterized cytotoxic agent with a large body of quantitative data supporting its clinical use, this compound remains largely unexplored. The available literature suggests that taxoids from Taxus sumatrana, the source of this compound, possess cytotoxic properties. However, the absence of specific IC50 values for purified this compound prevents a direct and quantitative comparison with docetaxel.
Future research should prioritize the isolation and purification of this compound to enable comprehensive in vitro cytotoxicity studies across a panel of cancer cell lines. Such studies are essential to determine its potency and spectrum of activity, which will be the first step in assessing its potential as a novel anticancer agent. A direct comparison of its IC50 values and mechanism of action with established drugs like docetaxel will be crucial in guiding further preclinical and clinical development.
References
- 1. New taxane diterpenoids from the leaves and twigs of Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Taxane Analogs: A Comparative Guide
A detailed examination of Taxumairol analogues and other modified taxanes reveals critical insights into their anticancer activity. Modifications to the core taxane structure significantly influence their ability to stabilize microtubules, induce cell cycle arrest, and trigger apoptosis in cancer cells. This guide provides a comparative analysis of these analogues, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the ongoing quest for more potent and selective cancer therapeutics.
Comparative Biological Activity of Taxane Analogues
The biological activity of various Taxol analogues, including those with modifications at the C-2, C-7, and D-ring positions, has been evaluated to understand the structure-activity relationship (SAR). The primary mechanism of action for these compounds is the stabilization of microtubules, which disrupts the normal process of cell division and leads to programmed cell death (apoptosis). The efficacy of these analogues is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Below is a summary of the cytotoxic activity of representative Taxol analogues.
| Analogue | Modification | Cell Line | IC50 (nM) | Reference |
| Paclitaxel (Taxol) | - | MCF-7 | 5.0 | [1] |
| 2'-(N,N-dimethylglycyl)taxol | C-2' esterification | B16 Melanoma | Similar to Taxol | [2] |
| 2'-[3-(N,N-diethylamino)propionyl]taxol | C-2' esterification | B16 Melanoma | Similar to Taxol | [2] |
| 7-(N,N-dimethylglycyl)taxol | C-7 esterification | B16 Melanoma | ~50% less active than Taxol | [2] |
| 7-L-alanyltaxol | C-7 esterification | B16 Melanoma | ~50% less active than Taxol | [2] |
| D-ring sulfur analogue | Oxetane oxygen replaced by sulfur | Various | Less active than Taxol | [1] |
Key Experimental Protocols
The evaluation of Taxumairol and other taxane analogues relies on standardized in vitro assays to determine their biological activity. The two most common assays are the cytotoxicity assay, which measures the ability of a compound to kill cancer cells, and the tubulin polymerization assay, which directly assesses the compound's effect on microtubule stability.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Taxol analogues for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules. The polymerization is monitored by the increase in turbidity of the solution.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The reaction mixture is prepared in a cuvette containing tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound (Taxol analogue) at various concentrations.
-
Turbidity Measurement: The cuvette is placed in a spectrophotometer, and the absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the mechanism of action of Taxumairol analogues, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the structure-activity relationship of Taxumairol analogues.
Taxol and its analogues exert their anticancer effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. This process involves a complex signaling cascade.
References
In Vivo Validation of Novel Taxane Anti-Cancer Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and better-tolerated cancer chemotherapeutics has led to the exploration of novel taxane diterpenoids, a class of microtubule-stabilizing agents. While paclitaxel and docetaxel are cornerstones of treatment for various solid tumors, their efficacy can be limited by toxicities and the development of drug resistance. This guide provides a comparative overview of the in vivo anti-cancer activity of next-generation taxanes, using published preclinical data. Due to a lack of available in vivo studies for Taxumairol R, this guide will focus on other novel taxanes that have undergone in vivo evaluation and offer a framework for assessing the potential of new candidates.
Comparative In Vivo Efficacy of Novel Taxanes
The following table summarizes the in vivo anti-cancer activity of two novel taxane analogs, BMS-184476 and BMS-188797, compared to the widely used paclitaxel. These compounds have demonstrated superior efficacy in certain preclinical tumor models.[1] Another promising novel taxane, tesetaxel, has shown more potent antitumor activity than paclitaxel and docetaxel in both in vitro and in vivo studies.[2]
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BMS-184476 | Mouse | A2780 human ovarian carcinoma xenograft | Not specified | Superior to paclitaxel | [1] |
| Mouse | HCT/pk moderately paclitaxel-resistant colon carcinoma xenograft | Not specified | Superior to paclitaxel | [1] | |
| Mouse | L2987 human lung carcinoma xenograft | Not specified | Superior to paclitaxel | [1] | |
| BMS-188797 | Mouse | HOC79 clinically derived paclitaxel-unresponsive ovarian carcinoma | Not specified | Superior to paclitaxel | [1] |
| Mouse | HCT/pk moderately paclitaxel-resistant colon carcinoma xenograft | Not specified | Superior to paclitaxel | [1] | |
| Mouse | M109 murine lung carcinoma | Not specified | Superior to paclitaxel | [1] | |
| Mouse | L2987 human lung carcinoma xenograft | Not specified | Superior to paclitaxel | [1] | |
| Tesetaxel | Mouse | DLD-1 human colon cancer xenograft | Not specified | Active (paclitaxel and docetaxel were ineffective) | [2] |
| Mouse | DU4475 human breast cancer xenograft | Not specified | Active (paclitaxel and docetaxel were ineffective) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following outlines a typical experimental protocol for evaluating the anti-cancer activity of a novel taxane in a xenograft mouse model.
1. Cell Culture and Animal Models:
-
Human tumor cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.
2. Tumor Implantation:
-
A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.
3. Drug Formulation and Administration:
-
The novel taxane and comparator drugs (e.g., paclitaxel) are formulated in a suitable vehicle for administration (e.g., a mixture of Cremophor EL and ethanol, diluted with saline).
-
Drugs are administered to the mice via a clinically relevant route, typically intravenously (i.v.) or intraperitoneally (i.p.), on a predetermined schedule (e.g., once daily for five consecutive days).
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle-treated control group.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., histological examination, biomarker analysis).
In Vivo Experimental Workflow
The following diagram illustrates a standard workflow for the in vivo validation of a novel anti-cancer compound.
Signaling Pathway of Taxanes
Taxanes exert their anti-cancer effect by targeting microtubules, essential components of the cell's cytoskeleton. The diagram below illustrates the generally accepted mechanism of action for taxane compounds.
References
A Comparative Cross-Validation of Taxumairol R's Biological Effects Against Other Taxane-Class Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Taxumairol R, a taxane diterpenoid isolated from Taxus mairei, against other well-established taxane-class anticancer agents, namely paclitaxel and docetaxel. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes available data on related taxoids from Taxus mairei and contrasts it with the extensive literature on paclitaxel and docetaxel. The information is intended to provide a framework for researchers interested in the further investigation and development of novel taxane compounds.
Comparative Cytotoxicity
| Compound | Cell Line | IC50/ED50 | Reference |
| Taxumairone A | Human Colon Carcinoma | ED50: 0.1 µg/mL | [1] |
| Taxumairol A | Murine P-388 Leukemia | Not specified, but showed significant activity | [2] |
| Human KB-16 | Not specified, but showed significant activity | [2] | |
| Human A-549 Lung Carcinoma | Not specified, but showed significant activity | [2] | |
| Human HT-29 Colon Carcinoma | Not specified, but showed significant activity | [2] | |
| Taxumairol U & V | Human Hepatoma | Showed significant cytotoxicities | [3] |
| Paclitaxel | L1210 Leukemia | IC50: 0.035 µg/mL (48h exposure) | [4] |
| Docetaxel | Bladder Tumor Cell Lines | Active at 0.01 µM - 0.1 µM | [5] |
Note: The provided data for Taxumairols are from initial screenings and may not be directly comparable to the extensive data available for paclitaxel and docetaxel across a wide range of cell lines. Further standardized testing is required for a definitive comparison.
Mechanism of Action: Microtubule Stabilization
Taxanes exert their anticancer effects by binding to and stabilizing microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Signaling Pathway of Taxane-Induced Cell Death
Caption: Taxane mechanism of action leading to apoptosis.
Key Biological Effects and Assays
The following sections detail the experimental protocols for key assays used to evaluate and compare the biological effects of taxane compounds.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Experimental Protocol (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the taxane compound (e.g., this compound, paclitaxel) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.
Microtubule Assembly Assay
Objective: To assess the ability of the compound to promote the polymerization of tubulin into microtubules.
Experimental Protocol (Turbidimetric Assay):
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer solution.
-
Compound Addition: Add the taxane compound or a control to the reaction mixture.
-
Polymerization Monitoring: Monitor the increase in turbidity (absorbance at 340 nm) over time at 37°C using a spectrophotometer. An increase in turbidity indicates microtubule polymerization.[6]
Experimental Workflow: Microtubule Assembly Assay
Caption: Workflow for a turbidimetric microtubule assembly assay.
Apoptosis Assay
Objective: To quantify the induction of programmed cell death (apoptosis) by the compound.
Experimental Protocol (Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat cancer cells with the taxane compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.
Experimental Protocol (Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the taxane compound for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[7]
Conclusion and Future Directions
While direct comparative data for this compound is currently limited, the available information on related taxoids from Taxus mairei suggests a promising cytotoxic profile. To fully elucidate the therapeutic potential of this compound, further cross-validation studies against established taxanes like paclitaxel and docetaxel are imperative. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses. Future research should focus on obtaining quantitative data for this compound in a panel of cancer cell lines and in vivo models to comprehensively assess its efficacy and mechanism of action. This will be crucial for determining its potential as a next-generation taxane-based anticancer agent.
References
- 1. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New taxane diterpenoids from the roots of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane diterpenoids from the stem bark of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumoral activity of free, and encapsulated taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol and taxotere in bladder cancer: in vitro activity and urine stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced rose microtubule polymerization in vitro and its inhibition by colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxoid Binding Affinity to Tubulin
A detailed guide for researchers and drug development professionals on the comparative binding affinities of various taxoids to their microtubule target, supported by quantitative data and experimental protocols.
Taxoids are a critical class of anticancer agents that exert their therapeutic effect by binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization and ultimately leading to cell cycle arrest and apoptosis. Understanding the comparative binding affinities of different taxoids is paramount for the development of more potent and specific chemotherapeutic agents. This guide provides a comprehensive comparison of the binding affinities of prominent taxoids, details the experimental methodologies used to determine these affinities, and illustrates the underlying molecular interactions.
Quantitative Comparison of Binding Affinities
The binding affinity of taxoids to tubulin is a key determinant of their biological activity. This affinity is typically quantified using dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The table below summarizes the binding affinities of several clinically important taxoids.
| Taxoid | Binding Affinity (Cellular Ki) | Binding Affinity (Biochemical KD) | Reference |
| Paclitaxel | 22 nM | - | [1] |
| Docetaxel | 16 nM | 6.8 ± 0.2 µmol/L | [1][2] |
| Cabazitaxel | 6 nM | 7.4 ± 0.9 µmol/L | [1][2] |
Lower Ki and KD values indicate higher binding affinity.
As the data indicates, cabazitaxel exhibits the highest affinity for microtubules among the three listed taxoids in a cellular context, followed by docetaxel and then paclitaxel.[1] Interestingly, the biochemical binding affinities of docetaxel and cabazitaxel to microtubules are in the micromolar range, suggesting that cellular factors can significantly influence the apparent affinity.[2]
The Taxoid Binding Site and Mechanism of Action
Taxoids bind to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[3][4] This binding event stabilizes the microtubule structure, counteracting the natural dynamic instability required for proper cell division. The stabilization of microtubules leads to the formation of abnormal microtubule bundles and asters, ultimately arresting the cell cycle in the G2/M phase and inducing apoptosis.[3][5] The taxoid binding site is distinct from that of other microtubule-targeting agents like colchicine and vinca alkaloids.[1]
The interaction between taxoids and the binding pocket is characterized by a combination of hydrogen bonds and hydrophobic interactions.[3] The conformation of the taxoid molecule, often described as a "T-shaped" or "butterfly" structure, is crucial for its optimal fit within the β-tubulin site.[3]
dot
Caption: Simplified signaling pathway of taxoid-induced apoptosis.
Experimental Protocols for Determining Binding Affinity
Several experimental techniques are employed to quantify the binding affinity of taxoids to tubulin. Below are detailed methodologies for two common assays.
Competitive Binding Assay using a Fluorescent Taxoid Probe
This method measures the affinity of a test compound by its ability to compete with a fluorescently labeled taxoid for binding to microtubules.
Experimental Workflow:
dot
Caption: Workflow for a competitive binding assay.
Detailed Steps:
-
Cell Culture: HeLa cells are cultured to a suitable density.[1]
-
Efflux Inhibition: Cells are treated with an efflux inhibitor, such as verapamil, to prevent the active removal of the fluorescent probe and test compounds from the cells.[1]
-
Probe Addition: A fluorescent taxoid probe, for example, Pacific Blue-GABA-Taxol, is added to the cells at a concentration close to its dissociation constant (Kd).[1]
-
Competitor Addition: The test taxoid is added in a range of concentrations.
-
Incubation: The cells are incubated at 37°C to allow the binding to reach equilibrium.[1]
-
Flow Cytometry: The fluorescence of the cells is measured using a flow cytometer. The displacement of the fluorescent probe by the test taxoid results in a decrease in cellular fluorescence.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the test taxoid is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the IC50 value and the Kd of the fluorescent probe.[1]
Microtubule Assembly Assay
This assay assesses the potency of a taxoid by measuring its ability to promote the polymerization of tubulin into microtubules.
Experimental Workflow:
dot
Caption: Workflow for a microtubule assembly assay.
Detailed Steps:
-
Tubulin Preparation: A solution of purified tubulin is prepared in a suitable buffer.
-
Taxoid Addition: The test taxoid is added to the tubulin solution at various concentrations.
-
Incubation: The mixture is incubated at 37°C to promote microtubule assembly.
-
Turbidity Measurement: The extent of microtubule polymerization is monitored by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
Data Analysis: The concentration of the taxoid that produces half-maximal microtubule assembly (EC50) is determined. A lower EC50 value indicates a more potent microtubule-stabilizing agent.
Conclusion
The comparative binding affinity of taxoids to tubulin is a crucial factor in their efficacy as anticancer drugs. Cabazitaxel has demonstrated a higher cellular binding affinity compared to docetaxel and paclitaxel, which may contribute to its clinical activity. The experimental protocols outlined in this guide provide robust methods for quantifying these binding interactions, enabling the continued development and optimization of this important class of therapeutic agents. The provided diagrams offer a clear visualization of the taxoid mechanism of action and the workflows for key binding assays.
References
- 1. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
Validating the Mechanism of Action for Novel Taxanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel taxane compounds, using the hypothetical "Taxumairol R" as a case study. By comparing its performance in key assays with established taxanes like paclitaxel and docetaxel, researchers can effectively characterize the biological activity of new chemical entities.
The primary mechanism of action for taxanes is the stabilization of microtubules, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The following sections detail the experimental protocols and expected data for confirming this mechanism.
Data Presentation: Comparative Analysis of Taxane Activity
Effective validation requires quantitative comparison with known agents. The following tables provide a template for presenting key experimental data. Note: The data presented here for paclitaxel and docetaxel are representative values from scientific literature and should be used as a reference. Experimental values for "this compound" would need to be determined.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | A549 (Lung) IC50 (nM) | MCF7 (Breast) IC50 (nM) | HeLa (Cervical) IC50 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | 2 - 10 | 5 - 20 | 1.6 - 8[1] |
| Docetaxel | 1 - 5 | 2 - 10 | 0.5 - 5 |
Table 2: Effect on in Vitro Tubulin Polymerization
| Compound | EC50 for Tubulin Polymerization (µM) | Maximum Polymerization (OD340) |
| This compound | Experimental Data | Experimental Data |
| Paclitaxel | 0.5 - 2 | ~0.3 - 0.4 |
| Docetaxel | 0.3 - 1.5 | ~0.3 - 0.4 |
Table 3: Cell Cycle Analysis in A549 Cells (% of Cells in G2/M Phase after 24h Treatment)
| Compound (Concentration) | % G2/M Population | Fold Increase vs. Control |
| Control (Vehicle) | ~10-15% | 1.0 |
| This compound (at IC50) | Experimental Data | Experimental Data |
| Paclitaxel (10 nM) | ~60-80% | 4 - 8 |
| Docetaxel (5 nM) | ~65-85% | 4.5 - 9 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following are standard protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, paclitaxel, and docetaxel in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
In Vitro Tubulin Polymerization Assay
Objective: To measure the ability of the compound to promote the assembly of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP) on ice.
-
Compound Addition: Add various concentrations of this compound, paclitaxel, or docetaxel to the tubulin solution. Include a control with no compound.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance at 340 nm over time. The EC50 (the concentration required to achieve 50% of the maximal polymerization effect) can be calculated from the dose-response curve at a fixed time point (e.g., 30 minutes).
Immunofluorescence Microscopy of Microtubule Architecture
Objective: To visualize the effect of the compound on the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with this compound, paclitaxel, or docetaxel at concentrations around their IC50 values for a specified time (e.g., 18-24 hours).
-
Fixation: Fix the cells with ice-cold methanol or a paraformaldehyde-based fixative.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate the required visualizations.
Caption: Signaling pathway of taxane-induced apoptosis.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
References
New Generation Taxoids: A Head-to-Head Comparison for Researchers
In the landscape of cancer chemotherapy, taxoids have long been a cornerstone in the treatment of various solid tumors. The first-generation agents, paclitaxel and docetaxel, revolutionized oncology with their unique mechanism of microtubule stabilization. However, challenges such as acquired drug resistance and significant side effects have driven the development of new generation taxoids. This guide provides a head-to-head comparison of these emerging agents, focusing on their performance, underlying mechanisms, and the experimental data that define their potential.
Overview of New Generation Taxoids
New generation taxoids, including cabazitaxel, tesetaxel, larotaxel, and novel compounds from the SB-T series, have been engineered to overcome the limitations of their predecessors. Key advantages include improved efficacy against multidrug-resistant (MDR) tumors, better penetration into the central nervous system, and oral bioavailability in some cases.[1][2] These agents, like the first-generation taxanes, primarily act by binding to β-tubulin, which stabilizes microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] However, their structural modifications allow them to evade common resistance mechanisms, such as overexpression of P-glycoprotein (P-gp).[1][6]
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of new generation taxoids against a panel of cancer cell lines is a critical measure of their potency. The following tables summarize the 50% inhibitory concentration (IC50) values for several of these agents compared to paclitaxel and docetaxel. The data highlights their enhanced activity, particularly in drug-resistant cell lines.
Table 1: IC50 Values (nM) of New Generation Taxoids in Drug-Sensitive Cancer Cell Lines
| Compound | A549 (Lung) | HT29 (Colon) | Vcap (Prostate) | PC3 (Prostate) | MCF7 (Breast) |
| Paclitaxel | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Nanomolar |
| Docetaxel | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Nanomolar |
| Cabazitaxel | Not widely reported | Not widely reported | ~1.5-5 nM | ~1-3 nM | Not widely reported |
| Tesetaxel | Not widely reported | Not widely reported | Not widely reported | Not widely reported | ~1-5 nM |
| Larotaxel | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| SB-T-1214 | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar |
| DFV-Taxoids | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar | Not widely reported |
Note: "Not widely reported" indicates that consistent, directly comparable IC50 data was not found in the surveyed literature for that specific compound and cell line. The values provided are approximate ranges compiled from various sources and should be interpreted with caution due to variations in experimental conditions.
Table 2: IC50 Values (nM) of New Generation Taxoids in Drug-Resistant Cancer Cell Lines
| Compound | LCC6-MDR (Breast, P-gp+) | NCI/ADR-RES (Ovarian, P-gp+) | DLD-1 (Colon, P-gp+) |
| Paclitaxel | >1000 nM | >1000 nM | >1000 nM |
| Docetaxel | >1000 nM | >1000 nM | >1000 nM |
| Cabazitaxel | ~10-50 nM | Not widely reported | Not widely reported |
| Tesetaxel | Not widely reported | Not widely reported | Not widely reported |
| SB-T-1214 | ~1-10 nM | ~1-10 nM | ~1-10 nM |
| DFV-Taxoids | ~0.1-1 nM | Not widely reported | ~0.1-1 nM |
Note: The significantly lower IC50 values for the new generation taxoids in P-gp overexpressing (P-gp+) cell lines demonstrate their ability to overcome this common mechanism of drug resistance.[1][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all taxoids is the stabilization of microtubules. This interference with the normal dynamics of the microtubule cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.
References
- 1. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 2. Beyond taxanes: the next generation of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Chemistry and Biology of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond taxol: microtubule-based treatment of disease and injury of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Diterpenoids: An In Vitro and In Vivo Correlation of Trachylobane-360 Activity
For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a laboratory setting to a living organism is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of trachylobane-360, a diterpene isolated from Xylopia langsdorffiana, offering insights into its therapeutic potential. As a relevant comparison, data for other taxane diterpenoids are also presented.
While the initial focus of this guide was on the hypothetical "Taxumairol R," a thorough review of the scientific literature revealed a lack of published data for a compound with this designation. Therefore, we have pivoted to trachylobane-360, a well-characterized diterpene with publicly available and correlated in vitro and in vivo data, to illustrate the crucial aspects of preclinical drug evaluation. This guide also includes comparative data on other taxoids to provide a broader context within this important class of anticancer agents.
In Vitro Cytotoxicity: Gauging Potency at the Cellular Level
The initial assessment of an anticancer compound's efficacy begins with in vitro studies, where its ability to inhibit the proliferation of cancer cells is quantified. A common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
The cytotoxic activity of trachylobane-360 was evaluated against Sarcoma 180 cells using both the trypan blue exclusion test and the MTT reduction assay. The results demonstrated a moderate, concentration-dependent inhibitory effect on the proliferation of these cancer cells.[1] In comparison, other taxane diterpenoids, such as 2-deacetoxytaxinine J, have also shown significant in vitro activity against various cancer cell lines. For instance, 2-deacetoxytaxinine J exhibited notable activity against MCF-7 and MDA-MB-231 breast cancer cell lines at concentrations of 20 µM and 10 µM, respectively.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Trachylobane-360 | Sarcoma 180 | Trypan Blue Exclusion | 150.8 µM | [1] |
| Trachylobane-360 | Sarcoma 180 | MTT Assay | 150.4 µM | [1] |
| 2-deacetoxytaxinine J | MCF-7 | Not Specified | 20 µM (Significant Activity) | |
| 2-deacetoxytaxinine J | MDA-MB-231 | Not Specified | 10 µM (Significant Activity) |
In Vivo Antitumor Activity: Efficacy in a Living System
Following promising in vitro results, the antitumor potential of a compound is evaluated in vivo, typically in animal models. These studies provide crucial information on the drug's efficacy, toxicity, and pharmacokinetics in a whole organism.
The in vivo antitumor activity of trachylobane-360 was assessed in a Sarcoma 180 tumor model in mice. The study revealed a significant, dose-dependent inhibition of tumor development.[1] Notably, at a dose of 25 mg/kg, trachylobane-360 achieved a tumor inhibition rate of 71.99%, comparable to the 80.06% inhibition observed with the established chemotherapeutic agent 5-fluorouracil (5-FU) at the same concentration.[1] Furthermore, trachylobane-360 did not induce leukopenia, a common side effect of 5-FU, suggesting a more favorable safety profile.[1]
| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Reference |
| Trachylobane-360 | Mice | Sarcoma 180 | 12.5 mg/kg | 45.60 | [1] |
| Trachylobane-360 | Mice | Sarcoma 180 | 25 mg/kg | 71.99 | [1] |
| 5-Fluorouracil (5-FU) | Mice | Sarcoma 180 | 25 mg/kg | 80.06 | [1] |
Correlation of In Vitro and In Vivo Activity
The data on trachylobane-360 demonstrates a positive correlation between its in vitro cytotoxicity and in vivo antitumor efficacy. The compound's ability to inhibit cancer cell proliferation in culture translated to a significant reduction in tumor growth in a living model. This correlation is a critical factor in the decision-making process for advancing a compound through the drug development pipeline.
Mechanism of Action: The Taxane Family's Signature
Taxane diterpenoids, the class of compounds to which "Taxumairols" would belong, are well-known for their unique mechanism of action that targets microtubules.[2][3] These cellular structures are crucial for cell division, intracellular transport, and maintenance of cell shape.
Taxanes bind to β-tubulin, a key component of microtubules, and stabilize them, preventing their depolymerization.[2][3] This interference with the dynamic nature of microtubules disrupts the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][4] This signaling cascade involves various downstream effectors, highlighting the complex cellular response to microtubule stabilization.
Mechanism of action of taxane diterpenoids.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Workflow of the MTT assay for in vitro cytotoxicity.
In Vivo Antitumor Activity: Xenograft Model
Human tumor xenograft models are a cornerstone of preclinical cancer research, allowing for the evaluation of therapeutic efficacy in a living organism.
Workflow:
Workflow of an in vivo xenograft model for antitumor activity.
References
- 1. In vitro and in vivo antitumor effect of trachylobane-360, a diterpene from Xylopia langsdorffiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Benchmarking Novel Taxanes: A Comparative Analysis of Taxumairol R and Known Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microtubule inhibitor Taxumairol R against established agents in the field. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison utilizes data for Taxumairol A , a related taxane isolated from Taxus mairei, as a representative compound from this novel class. This allows for a meaningful benchmark against well-characterized microtubule inhibitors, offering insights into the potential of this emerging family of compounds.
Mechanism of Action: Microtubule Stabilization
Taxanes, including Paclitaxel and likely the Taxumairol family, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, or programmed cell death. In contrast, other classes of microtubule inhibitors, such as the vinca alkaloids, function by destabilizing microtubules and inhibiting their assembly.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of Taxumairol A, Paclitaxel (Taxol), Docetaxel (Taxotere), and Vinblastine against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Taxumairol A | P-388 | Murine Leukemia | Data not specified |
| KB-16 | Human Epidermoid Carcinoma | Data not specified | |
| A-549 | Human Lung Carcinoma | Data not specified | |
| HT-29 | Human Colon Adenocarcinoma | Data not specified | |
| Paclitaxel (Taxol) | A549 | Human Lung Carcinoma | 0.0025 - 0.0075[1] |
| B16 | Murine Melanoma | Data not specified | |
| BEL7402 | Human Hepatoma | Data not specified | |
| Docetaxel | A2780/TAX | Taxol-Resistant Ovarian Carcinoma | 0.42 |
| Vinblastine | Bladder Tumor Cell Lines | Bladder Cancer | > 0.1 (in 10 of 12 lines)[2] |
Note: Specific IC50 values for Taxumairol A were described as "significant" in the source material but numerical data was not provided[3]. The IC50 for Paclitaxel against A549 cells is presented as a range based on findings in recent studies[1]. Data for Docetaxel and Vinblastine are included for comparative purposes.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cultured cancer cells.
Objective: To measure the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., Taxumairol A) and reference compounds (e.g., Paclitaxel) are serially diluted to a range of concentrations. The culture medium is then replaced with medium containing the various concentrations of the compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microtubule Polymerization Assay
This protocol describes a method to assess the direct effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if a compound promotes or inhibits the polymerization of tubulin.
Methodology:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., PIPES), GTP (which is required for polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of microtubule polymerization in the presence of the test compound are compared to a control reaction without the compound. An increase in the rate and/or extent of polymerization indicates that the compound is a microtubule-stabilizing agent.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Workflow for characterizing novel microtubule inhibitors.
Caption: Pathway of taxane-induced apoptosis via microtubule stabilization.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
